6-Methoxybenzothiazole-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-5-2-3-6-7(4-5)14-9(11-6)8(10)12/h2-4H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPPCHUGXJVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337159 | |
| Record name | 6-Methoxybenzothiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-12-3 | |
| Record name | 6-Methoxybenzothiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 6-Methoxybenzothiazole-2-carboxamide
An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxybenzothiazole-2-carboxamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer and antimicrobial properties.[1] The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and for its potential development as a therapeutic agent. This guide provides a comprehensive overview of the available physicochemical data, detailed experimental protocols for its determination, and relevant biological pathway information.
While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information for related compounds and outlines the methodologies required to obtain precise measurements.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that where experimental data is unavailable, values for closely related structures are provided for reference, or predictions are made based on computational models.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value/Description | Data Type | Source |
| Molecular Formula | C₉H₈N₂O₂S | Calculated | [1] |
| Molecular Weight | 208.24 g/mol | Calculated | [1] |
| CAS Number | 946-12-3 | Identifier | [2] |
| Melting Point | No experimental data available. The related precursor, 2-Amino-6-methoxybenzothiazole, has a melting point of 165-167 °C. | Experimental (related compound) | [3] |
| Solubility | Qualitatively described as having moderate solubility in organic solvents and limited solubility in water. | Qualitative | [1] |
| pKa | No experimental data available. Prediction required. The related compound 2-aminobenzothiazole has a pKa of 4.51 for the aza nitrogen protonation. | Experimental (related compound) | [4] |
| LogP | No experimental data available. Prediction required. | N/A |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
-
Determination of Solubility
Solubility is a crucial parameter that influences a drug's bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The vials are allowed to stand, or are centrifuged, to allow the undissolved solid to settle.
-
Sampling and Quantification:
-
A known volume of the clear supernatant is carefully removed.
-
The sample is filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations.
-
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups, pKa influences its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For more complex cases, derivative plots or non-linear regression analysis of the titration data can be used to determine the pKa values.
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.
Methodology: HPLC-Based Determination
-
Principle: This method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its octanol-water partition coefficient.
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: this compound is injected into the same HPLC system under identical conditions.
-
Calculation: The retention time of the target compound is measured, and its capacity factor is calculated. The LogP value is then determined by interpolating from the calibration curve.
Biological Context and Signaling Pathways
The inhibition of MAO-B by these compounds can lead to a reduction in oxidative stress and neuroinflammation, thereby exerting a neuroprotective effect.[5]
Diagrams
The following diagrams illustrate a conceptual workflow for determining physicochemical properties and a simplified signaling pathway related to the biological activity of this class of compounds.
Caption: A conceptual workflow for the synthesis, purification, and physicochemical characterization of this compound.
Caption: Simplified signaling pathway illustrating the role of Monoamine Oxidase B (MAO-B) and its inhibition by benzothiazole derivatives.
References
- 1. CAS 946-12-3: 6-methoxy-1,3-benzothiazole-2-carboxamide [cymitquimica.com]
- 2. rndmate.com [rndmate.com]
- 3. 2-氨基-6-甲氧基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity [ricerca.uniba.it]
- 7. researchgate.net [researchgate.net]
- 8. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
Spectral Data Analysis of 6-Methoxybenzothiazole-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 6-methoxybenzothiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid researchers in the identification and characterization of this and similar molecules.
Spectroscopic Data Summary
The spectral data for this compound is summarized below, providing a concise reference for its key characterization parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.99 | d | 9.0 | 1H | H-4 |
| 7.82 | br s | 1H | -CONH₂ | |
| 7.55 | d | 2.5 | 1H | H-7 |
| 7.15 | dd | 9.0, 2.5 | 1H | H-5 |
| 3.87 | s | 3H | -OCH₃ | |
| Solvent: DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.8 | C=O (Amide) |
| 157.8 | C-2 |
| 156.9 | C-6 |
| 148.5 | C-7a |
| 135.8 | C-3a |
| 125.0 | C-4 |
| 116.1 | C-5 |
| 104.5 | C-7 |
| 56.0 | -OCH₃ |
| Solvent: DMSO-d₆ |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400-3200 | N-H stretch (amide) | Strong, Broad |
| 3070-3010 | C-H stretch (aromatic) | Medium |
| 2980-2850 | C-H stretch (methyl) | Medium |
| ~1680 | C=O stretch (amide I) | Strong |
| ~1600 | N-H bend (amide II) | Medium |
| 1610, 1580, 1480 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 | C-O stretch (aryl ether) | Strong |
| ~1170 | C-N stretch (amide III) | Medium |
Note: The IR data is predicted based on characteristic functional group absorptions.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular Ion) |
| 191 | [M - NH₃]⁺ |
| 163 | [M - CONH₂]⁺ |
| 135 | [M - CONH₂ - CO]⁺ |
Note: The Mass Spec data is predicted based on the molecular weight and expected fragmentation patterns.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the ammonolysis of the corresponding ester, ethyl 6-methoxybenzothiazole-2-carboxylate.
Procedure:
-
Dissolve ethyl 6-methoxybenzothiazole-2-carboxylate in ethanol.
-
Add concentrated aqueous ammonia to the solution.
-
Reflux the mixture for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds. ¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds. Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press. Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32. Data Processing: Perform baseline correction and identify the wavenumbers of the major absorption bands.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for instance, a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source. Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen. Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and analyze the fragmentation pattern to confirm the structure.
Data Interpretation and Structural Elucidation
The combined spectral data provides unambiguous evidence for the structure of this compound.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum shows three distinct signals corresponding to the three protons on the benzothiazole ring system, with their splitting patterns and coupling constants consistent with the proposed substitution pattern. The singlet at 3.87 ppm confirms the presence of the methoxy group, and the broad singlet at 7.82 ppm is characteristic of the amide protons.
-
¹³C NMR: The ¹³C NMR spectrum displays the expected number of carbon signals. The downfield signal at 162.8 ppm is characteristic of an amide carbonyl carbon. The signals for the aromatic carbons and the methoxy carbon are all in their expected regions.
-
IR Spectroscopy: The predicted IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amide (two bands around 3400-3200 cm⁻¹), a strong C=O stretching vibration for the amide I band (around 1680 cm⁻¹), and the N-H bending of the amide II band (around 1600 cm⁻¹). The C-O stretching of the aryl ether and the aromatic C=C stretching vibrations would further confirm the structure.
-
Mass Spectrometry: The predicted mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound (208 g/mol ). The fragmentation pattern would likely involve the loss of the carboxamide group and subsequent fragmentations of the benzothiazole ring, providing further structural confirmation.
This comprehensive spectral analysis provides a robust characterization of this compound, serving as a valuable resource for researchers in the field.
An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxamide: Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic history of 6-methoxybenzothiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The document details its synthetic routes from various starting materials, including a key pathway commencing with 1,4-benzoquinone. Detailed experimental protocols for the synthesis of the target molecule and its precursors are provided, supported by tabulated quantitative data for yields and spectroscopic characterization. Furthermore, this guide explores the potential biological activities of this compound, with a focus on its roles as an anthelmintic agent and a monoamine oxidase B (MAO-B) inhibitor. The underlying mechanisms of action and relevant signaling pathways are illustrated using logical diagrams.
Introduction
Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. The benzothiazole scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a methoxy group at the 6-position and a carboxamide moiety at the 2-position of the benzothiazole ring system gives rise to this compound, a compound with potential therapeutic applications. This guide aims to provide a detailed technical resource on the discovery and synthesis of this compound, along with an exploration of its biological significance.
Synthetic History and Key Discoveries
The synthesis of this compound is closely linked to the broader development of synthetic methodologies for benzothiazole derivatives. An early and notable route to the core structure involves the reaction of p-anisidine with ammonium thiocyanate in the presence of bromine. This method provides the precursor 2-amino-6-methoxybenzothiazole.
A significant pathway for the synthesis of this compound and its hydroxylated analog starts from 1,4-benzoquinone. This approach leads to the formation of ethyl 6-hydroxybenzothiazole-2-carboxylate, which can be subsequently methylated and converted to the desired carboxamide.
Synthetic Protocols and Experimental Data
This section provides detailed experimental procedures for the synthesis of this compound and its key intermediates.
Synthesis of 2-Amino-6-methoxybenzothiazole from p-Anisidine
A foundational method for preparing the benzothiazole core involves the cyclization of a substituted aniline.
Experimental Protocol:
A solution of p-anisidine (0.085 mol) in glacial acetic acid (40 mL) is added to a solution of ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 mL). The mixture is cooled to 0°C. A solution of bromine (6.5 mL) in glacial acetic acid (30 mL) is then added dropwise over 30 minutes with constant stirring.[1]
Synthesis of Ethyl 6-Hydroxybenzothiazole-2-carboxylate from 1,4-Benzoquinone
This multi-step synthesis provides a key intermediate for this compound.
Experimental Protocol:
The synthesis begins with the reaction of 1,4-benzoquinone with L-cysteine ethyl ester hydrochloride in methanol at room temperature to yield ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride. This intermediate is then oxidized using potassium ferricyanide (K3Fe(CN)6) in the presence of NaOH in aqueous methanol or ethanol at room temperature for one hour to afford ethyl 6-hydroxybenzothiazole-2-carboxylate.[2]
Synthesis of Ethyl 6-Methoxybenzothiazole-2-carboxylate
The methylation of the hydroxyl group is a critical step in the pathway to the target compound.
Experimental Protocol:
To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate (1.20 g, 5.38 mmol) in DMF (15 mL), potassium carbonate (1.115 g, 8.07 mmol) is added, and the suspension is stirred at room temperature for 30 minutes. Methyl iodide (0.504 mL, 8.07 mmol) is then added, and the suspension is refluxed for 1 hour.[2]
Synthesis of this compound
The final step involves the amidation of the ethyl ester.
Experimental Protocol:
A solution of ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL) is treated with concentrated aqueous ammonia (20 mL), and the mixture is refluxed for 5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is evaporated under vacuum to yield this compound.[2]
Quantitative and Spectroscopic Data
The following tables summarize the key quantitative and spectroscopic data for the synthesized compounds.
| Compound | Starting Material | Reagents and Conditions | Yield | Reference |
| 2-Amino-6-methoxybenzothiazole | p-Anisidine | NH4SCN, Br2, Glacial Acetic Acid, 0°C | - | [1] |
| Ethyl 6-Hydroxybenzothiazole-2-carboxylate | 1,4-Benzoquinone | L-cysteine ethyl ester HCl, K3Fe(CN)6, NaOH, MeOH/EtOH, RT | 58% | [2] |
| Ethyl 6-Methoxybenzothiazole-2-carboxylate | Ethyl 6-Hydroxybenzothiazole-2-carboxylate | K2CO3, MeI, DMF, reflux | 92% | [2] |
| This compound | Ethyl 6-Methoxybenzothiazole-2-carboxylate | Concentrated Aqueous Ammonia, Ethanol, reflux | - | [2] |
Table 1: Synthetic Yields
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent, δ ppm) | IR (cm-1) | MS (m/z) | Reference |
| Ethyl 6-Methoxybenzothiazole-2-carboxylate | - | (CDCl3) 15.00, 55.55, 62.60, 103.95, 118.00, 126.50, 139.05, 148.00, 156.10, 159.95, 161.00 | - | - | [2] |
| This compound | - | - | - | - | - |
Table 2: Spectroscopic Data (Note: Complete spectroscopic data for the final product is not readily available in the searched literature.)
Biological Activities and Signaling Pathways
This compound and its analogs have shown promise in two primary areas of therapeutic interest: as anthelmintic agents and as inhibitors of monoamine oxidase B.
Anthelmintic Activity
Benzothiazole derivatives are known to possess anthelmintic properties. The mechanism of action for many benzimidazole anthelmintics, which share structural similarities, involves the inhibition of microtubule polymerization in the parasite.[3] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the helminth. It is hypothesized that this compound may exert its anthelmintic effect through a similar mechanism.
Caption: Proposed anthelmintic mechanism of this compound.
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][5] MAO-B is a key enzyme in the degradation of neurotransmitters, particularly dopamine.[6] Inhibition of MAO-B increases the levels of dopamine in the brain, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[6] Some benzothiazole derivatives have been shown to act as non-competitive inhibitors of MAO-B, meaning they can bind to both the free enzyme and the enzyme-substrate complex.[6]
Caption: Signaling pathway of MAO-B inhibition by this compound derivatives.
Conclusion
This compound is a synthetically accessible compound with a promising profile of biological activities. The synthetic routes, particularly from readily available starting materials like 1,4-benzoquinone, make it an attractive scaffold for further derivatization and medicinal chemistry exploration. Its potential as both an anthelmintic agent and a MAO-B inhibitor warrants further investigation to fully elucidate its therapeutic potential and mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals interested in the chemistry and biology of this intriguing benzothiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxamide (CAS 946-12-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 6-Methoxybenzothiazole-2-carboxamide (CAS 946-12-3). The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, available information and data for structurally related compounds are included for reference.
| Property | Value | Source |
| CAS Number | 946-12-3 | N/A |
| Molecular Formula | C₉H₈N₂O₂S | [1] |
| Molecular Weight | 208.24 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 165-167 °C (for 2-Amino-6-methoxybenzothiazole) | |
| Boiling Point | Not available | N/A |
| Solubility | Predicted to have moderate solubility in organic solvents and limited solubility in water. | [2] |
| Storage Temperature | 2-8°C | [1] |
Spectral Data
Note: The following are predicted or typical spectral characteristics. Experimental data should be acquired for definitive structural confirmation.
-
¹H NMR: Protons on the benzothiazole ring are expected in the aromatic region (δ 7.0-8.0 ppm). The methoxy group protons would appear as a singlet around δ 3.8-4.0 ppm. The amide protons would likely appear as a broad singlet.
-
¹³C NMR: A publication on a related compound, ethyl 6-methoxybenzothiazole-2-carboxylate, shows carbon signals for the benzothiazole core between δ 103.95 and 159.95 ppm. The methoxy carbon is observed at δ 55.55 ppm. The carbonyl carbon of the carboxamide would be expected in the range of δ 160-170 ppm.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching of the amide (around 3100-3500 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 208.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported in the scientific literature. The synthesis involves the amidation of the corresponding ethyl ester.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure: A solution of ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL) is treated with concentrated aqueous ammonia (20 mL). The mixture is refluxed for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a dichloromethane/methanol (95/5) solvent system. Upon completion, the reaction mixture is evaporated under vacuum to yield the product.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, extensive research on structurally similar benzothiazole derivatives, particularly 6-hydroxybenzothiazole-2-carboxamides, provides strong indications of its potential pharmacological activities.
Monoamine Oxidase B (MAO-B) Inhibition and Neuroprotection
Derivatives of 6-hydroxybenzothiazole-2-carboxamide have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[2][3][4][5] MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition can lead to increased levels of dopamine, which is beneficial in neurodegenerative diseases like Parkinson's disease.[6] The inhibition of MAO-B is a validated therapeutic strategy for neuroprotection.[2][3][4][5]
Proposed Signaling Pathway for Neuroprotection:
Caption: Predicted MAO-B inhibition by this compound.
Other Potential Activities
Benzothiazole derivatives have been investigated for a wide range of other biological activities, including:
-
Anthelmintic Activity: Certain O-substituted 6-methoxybenzothiazole-2-carbamates have demonstrated activity against parasites.[7]
-
Anticancer and Antimicrobial Properties: The benzothiazole scaffold is a common feature in compounds with potential anticancer and antimicrobial effects.[2]
Conclusion
This compound is a benzothiazole derivative with potential for further investigation in the field of drug discovery. Based on the activity of structurally related compounds, it is a promising candidate for studies focusing on neuroprotective agents, particularly as an inhibitor of MAO-B. Further experimental validation of its physicochemical properties, comprehensive spectral characterization, and direct biological evaluation are necessary to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and scientists to build upon in their exploration of this and similar molecules.
References
- 1. This compound | 946-12-3 [amp.chemicalbook.com]
- 2. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II - PMC [pmc.ncbi.nlm.nih.gov]
Initial biological screening results for 6-Methoxybenzothiazole-2-carboxamide
An In-depth Technical Guide on the Initial Biological Screening Results for 6-Methoxybenzothiazole-2-carboxamide and Its Derivatives
Introduction
While comprehensive biological screening data for the parent compound, this compound, is not extensively available in the public domain, a significant body of research exists on its derivatives and closely related analogs. This guide synthesizes the initial biological screening results for these related compounds, providing insights into the potential therapeutic applications of the this compound scaffold. The research primarily highlights promising activities in the areas of anticancer, antimicrobial, and neuroprotective functions. This document presents a summary of the quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows and relevant signaling pathways.
Anticancer Activity of 6-Methoxybenzothiazole Derivatives
Derivatives of 6-methoxybenzothiazole have demonstrated notable antiproliferative effects across various cancer cell lines. The substitution at the C-6 position with a methoxy group has been shown to be a crucial factor in their anticancer efficacy.[1] Specifically, 2-hydrazone-bridged benzothiazole derivatives featuring a methoxy group at the 6-position have shown consistently strong antiproliferative effects.[1]
| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |
| 2-Hydrazone-bridged 6-methoxybenzothiazoles | Various | Antiproliferative | 1.3 - 12.8 | [1] |
| Substituted phenylamino based methoxybenzothiazole | HeLa | Cytotoxic | 0.5 ± 0.02 | [2] |
| 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazoles | HeLa | Antiproliferative | Micro to submicromolar | [3][4] |
| Benzothiazole–carboxamide hybrids (general) | MCF-7, HCT-116 | Anticancer | Variable | [5] |
Antimicrobial Activity of 6-Methoxybenzothiazole Derivatives
The 6-methoxybenzothiazole scaffold has also been incorporated into molecules with significant antimicrobial properties. Studies have revealed activity against both Gram-positive and Gram-negative bacteria.
| Compound Class | Microorganism | Activity | Inhibition Zone / MIC | Reference |
| Metal (II) complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol | S. aureus, E. coli, P. mirabilis | Antibacterial | 13.0 - 27.0 mm | [6] |
| 6-Methoxy-2-aminobenzothioate derivatives | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Enterobacter | Antibacterial | Not specified | [7] |
| 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole amidino derivatives | Gram-positive and Gram-negative bacteria | Modest Antibacterial | Not specified | [3] |
Monoamine Oxidase B (MAO-B) Inhibitory Activity of Related 6-Hydroxybenzothiazole-2-carboxamides
While not possessing the methoxy group, the closely related 6-hydroxybenzothiazole-2-carboxamides have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B).[8][9][10] This activity suggests potential applications in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9]
| Compound | Target | Activity | IC50 (nM) | Reference |
| Phenethylamide 30 (a 6-hydroxy analog) | MAO-B | Inhibition | 41 | [9][10] |
| Cyclohexylamide 40 (a 6-hydroxy analog) | MAO-B | Inhibition | 11 | [9][10] |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds, including 6-methoxybenzothiazole derivatives, are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Bacterial Culture Preparation: Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized inoculum density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow for Biological Screening
Caption: General workflow for the biological screening of novel compounds.
EGFR Signaling Pathway Modulation by Benzothiazole Derivatives
Caption: Inhibition of EGFR signaling by benzothiazole derivatives.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Methoxybenzothiazole-2-carboxamide and Its Analogs
Disclaimer: Direct, in-depth research on the specific mechanism of action for 6-Methoxybenzothiazole-2-carboxamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on extensive studies of its close structural analog, 6-hydroxybenzothiazole-2-carboxamide , a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). The information presented herein is intended for researchers, scientists, and drug development professionals to infer the likely therapeutic actions and guide future investigations into this compound.
Core Mechanism of Action: Selective MAO-B Inhibition for Neuroprotection
The primary mechanism of action elucidated for the 6-hydroxybenzothiazole-2-carboxamide scaffold is the potent and selective inhibition of Monoamine Oxidase B (MAO-B).[1][2][3][4][5] MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, particularly dopamine.[3] Its overactivity is implicated in the pathology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4]
By inhibiting MAO-B, 6-hydroxybenzothiazole-2-carboxamides can increase the synaptic availability of dopamine, offering a therapeutic strategy for managing the motor symptoms of Parkinson's disease. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and neurotoxic aldehydes that result from the deamination process, thereby conferring a neuroprotective effect.[3]
Derivatives of 6-hydroxybenzothiazole-2-carboxamide have demonstrated high potency, with some compounds exhibiting IC50 values in the low nanomolar range for MAO-B inhibition.[3][5] These compounds also show high selectivity for MAO-B over its isoform, MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors.[1]
Quantitative Data: MAO-B Inhibitory Activity of 6-Hydroxybenzothiazole-2-carboxamide Analogs
The following table summarizes the in vitro inhibitory activity of various 6-hydroxybenzothiazole-2-carboxamide derivatives against human MAO-B. This data highlights the structure-activity relationship (SAR) and the potential for potent and selective inhibition within this chemical class.
| Compound ID | Amide Substituent | hMAO-B IC50 (nM) | Reference |
| 40 | Cyclohexylamide | 11 | [3][5] |
| 30 | Phenethylamide | 41 | [3][5] |
| - | Various Derivatives | Potent Inhibition (low nM) | [1][2][4] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro fluorometric assay to determine the MAO-B inhibitory potential of a test compound, based on protocols described in the literature.[6][7][8][9]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Kynuramine or Benzylamine)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Enzyme and Reagent Preparation:
-
Dilute the recombinant human MAO-B enzyme to the desired concentration in assay buffer.
-
Prepare a reaction mixture containing the fluorescent probe and HRP in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the test compound dilutions, positive control, and a vehicle control (buffer with DMSO).
-
Add the diluted MAO-B enzyme solution to all wells except for a blank control (which receives buffer only).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Broader Biological Activities of Benzothiazole Scaffolds
While the primary focus for 6-hydroxybenzothiazole-2-carboxamides has been on MAO-B inhibition, the broader benzothiazole chemical class has been investigated for a range of other biological activities. These provide additional avenues for the potential therapeutic applications of this compound.
-
Antiproliferative Activity: Various benzothiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[10][11][12][13] The proposed mechanisms often involve the induction of apoptosis.
-
Antioxidant Activity: The benzothiazole nucleus is a known scaffold for compounds with antioxidant properties.[14] These compounds can scavenge free radicals and may help mitigate oxidative stress, a pathological component of many diseases.
-
Antimicrobial and Anthelmintic Activity: Certain substituted benzothiazoles have shown activity against various bacteria, fungi, and parasites.[15]
Conclusion and Future Directions
The available evidence strongly suggests that this compound, by analogy to its 6-hydroxy counterpart, is likely to function as a potent and selective MAO-B inhibitor. This positions it as a promising candidate for the development of novel therapeutics for neurodegenerative disorders. The neuroprotective potential, derived from both the preservation of dopamine levels and the reduction of oxidative stress, warrants further investigation.
Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to confirm its mechanism of action and to establish its efficacy and safety profile. Key studies should include:
-
Direct determination of IC50 values for both MAO-B and MAO-A to confirm potency and selectivity.
-
Cell-based assays using neuronal cell lines to assess neuroprotective effects against various toxins.
-
In vivo studies in animal models of Parkinson's or Alzheimer's disease to evaluate therapeutic efficacy.
-
Pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiling to assess its drug-like properties.
By building upon the solid foundation of research into related benzothiazole-2-carboxamides, the therapeutic potential of this compound can be systematically explored and potentially translated into novel treatments for debilitating neurological diseases.
References
- 1. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. researchgate.net [researchgate.net]
- 14. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
In Silico Modeling of 6-Methoxybenzothiazole-2-carboxamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 6-methoxybenzothiazole-2-carboxamide and its analogs with biological targets. Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities. This document details the computational approaches, including molecular docking and molecular dynamics simulations, to elucidate the binding modes and affinities of these compounds, with a primary focus on their interaction with Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases. Furthermore, this guide outlines detailed experimental protocols for these in silico techniques and presents quantitative data for this compound and its closely related analog, 6-hydroxybenzothiazole-2-carboxamide, to facilitate comparative analysis and guide future drug design efforts.
Introduction
Benzothiazole and its derivatives represent a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 6-substituted benzothiazole-2-carboxamide core is of particular interest due to its potential as a modulator of key enzymes implicated in various pathologies. In silico modeling has emerged as an indispensable tool in modern drug development, offering a rapid and cost-effective means to predict the interactions of small molecules with their biological targets, thereby accelerating the identification and optimization of lead compounds.
This guide focuses on the in silico characterization of this compound, a promising derivative with potential therapeutic applications. We will explore its interactions with Monoamine Oxidase B (MAO-B), an enzyme linked to the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. By inhibiting MAO-B, the breakdown of crucial neurotransmitters like dopamine can be prevented, offering a therapeutic strategy for these conditions.
Molecular Targets and Signaling Pathways
Primary Target: Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines. In the brain, MAO-B is predominantly found in glial cells and serotonergic neurons and is responsible for the degradation of neurotransmitters like phenylethylamine and, to a lesser extent, dopamine.[1] Increased MAO-B activity is associated with aging and neurodegenerative diseases, leading to elevated oxidative stress and the production of neurotoxic byproducts.[2] Therefore, the selective inhibition of MAO-B is a well-established therapeutic approach for the management of Parkinson's disease.
MAO-B Signaling in Neurodegeneration
The pathological role of MAO-B in neurodegeneration is multifaceted. The enzymatic degradation of monoamines by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage. Furthermore, the breakdown of dopamine by MAO-B can lead to the formation of toxic metabolites. By inhibiting MAO-B, compounds like this compound can mitigate these detrimental effects and preserve neuronal function.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of 6-hydroxybenzothiazole-2-carboxamide and its 6-methoxy analog against human Monoamine Oxidase B (MAO-B). This data is critical for understanding the structure-activity relationship (SAR) and for validating the results of in silico predictions.
| Compound ID | R Group | Target | IC₅₀ (µM) |
| 1 | -OH | MAO-B | 0.011 |
| 2 | -OCH₃ | MAO-B | 0.428 |
Data extracted from a study on novel 6-hydroxybenzothiazol-2-carboxamides.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key in silico experiments used to model the interactions of this compound.
In Silico Workflow
The general workflow for the in silico analysis of this compound is depicted below.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
Objective: To predict the binding mode and estimate the binding affinity of this compound to human MAO-B.
Materials:
-
Software: AutoDock Tools (ADT), AutoDock Vina
-
Protein Structure: Human MAO-B crystal structure (e.g., PDB ID: 1GOS, 2BYB, or 4A79).
-
Ligand Structure: 3D structure of this compound (generated from a 2D sketch using software like ChemDraw and energy minimized).
Protocol:
-
Protein Preparation:
-
Download the PDB file of human MAO-B from the RCSB Protein Data Bank.
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Add Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Open the 3D structure of the ligand in AutoDock Tools.
-
Detect the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) to encompass the active site of MAO-B. The center of the grid can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Set the grid box dimensions (e.g., 25 x 25 x 25 Å) to be large enough to allow for flexible ligand docking.
-
-
Configuration File:
-
Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
The output PDBQT file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docking results using software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular Dynamics Simulation with GROMACS
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and the fluctuations of its constituent atoms.
Objective: To evaluate the stability of the this compound-MAO-B complex obtained from molecular docking.
Materials:
-
Software: GROMACS, a molecular visualization tool (e.g., VMD or PyMOL).
-
Input Files: The docked protein-ligand complex structure, force field files (e.g., CHARMM36), and ligand topology files.
Protocol:
-
System Preparation:
-
Generate the topology for the protein using the pdb2gmx tool in GROMACS.
-
Generate the topology and parameters for the ligand using a server like CGenFF or an appropriate force field parameterization tool.
-
Combine the protein and ligand topologies and coordinate files.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a two-step equilibration:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
-
-
Analysis:
-
Analyze the trajectory to calculate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.
-
-
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
Objective: To predict the pharmacokinetic and toxicity properties of this compound.
Protocol:
-
Utilize web-based platforms such as SwissADME or commercial software packages.
-
Input the SMILES string or the 2D structure of the compound.
-
The software will predict various parameters, including:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition.
-
Drug-likeness: Lipinski's rule of five, Veber's rule.
-
Toxicity: Potential for hERG inhibition, hepatotoxicity, etc.
-
Conclusion
This technical guide has provided a detailed framework for the in silico modeling of this compound interactions, with a specific focus on its potential as a Monoamine Oxidase B inhibitor. The presented protocols for molecular docking and molecular dynamics simulations, along with the quantitative data and pathway visualizations, offer a robust starting point for researchers in the field of drug discovery. By leveraging these computational techniques, scientists can gain valuable insights into the structure-activity relationships of benzothiazole derivatives, guiding the rational design and optimization of novel therapeutic agents for neurodegenerative and other diseases. The integration of in silico methods into the drug development pipeline is essential for accelerating the discovery of safer and more effective medicines.
References
Theoretical Exploration of the Electronic Landscape of 6-Methoxybenzothiazole-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxybenzothiazole-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry, forming the core scaffold of various biologically active agents. Understanding its fundamental electronic properties is crucial for the rational design of novel therapeutics with enhanced efficacy and target specificity. This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure, molecular geometry, and spectroscopic features of this compound. Leveraging principles from published studies on analogous benzothiazole derivatives, this document outlines the computational methodologies and expected quantum chemical parameters. All quantitative data are presented in structured tables for clarity, and key computational workflows are visualized using diagrams.
Introduction
Benzothiazole derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of pharmacological activities. The substituent at the 6-position of the benzothiazole ring, such as a methoxy group, can significantly influence the molecule's electronic distribution and, consequently, its biological function. This guide focuses on the theoretical characterization of this compound, a key structural motif. While direct experimental and theoretical studies on this specific molecule are not extensively available in the reviewed literature, this document synthesizes established computational approaches applied to similar structures to predict its electronic properties. The insights generated from such theoretical studies are invaluable for understanding structure-activity relationships (SAR) and for the in-silico design of new chemical entities.
Computational Methodology
The theoretical investigation of the electronic properties of this compound would be conducted using Density Functional Theory (DFT), a robust method for quantum chemical calculations of molecular systems.[1][2]
Geometry Optimization and Vibrational Analysis
The initial molecular structure of this compound would be built and optimized. The geometry optimization is a crucial step to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.
Protocol:
-
Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The structure is optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and a 6-31G(d) basis set.[3] This level of theory has been shown to provide accurate geometries for similar organic molecules.[3]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]
Electronic Property Calculation
Following geometry optimization, a range of electronic properties would be calculated to describe the molecule's reactivity, stability, and charge distribution.
Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.[6]
-
Global Reactivity Descriptors: Parameters such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S) are derived from the HOMO and LUMO energies.[5]
The following diagram illustrates the computational workflow:
Caption: Computational workflow for theoretical electronic property analysis.
Predicted Electronic Properties
Based on studies of structurally related benzothiazole derivatives, the following tables summarize the expected quantitative data for this compound.
Optimized Geometrical Parameters
The molecular geometry is defined by bond lengths, bond angles, and dihedral angles. The following table presents predicted values for key parameters.
| Parameter | Bond/Angle/Dihedral | Predicted Value |
| Bond Lengths (Å) | C-S (thiazole) | 1.75 |
| C=N (thiazole) | 1.32 | |
| C-C (benzene) | 1.39 - 1.41 | |
| C-O (methoxy) | 1.37 | |
| C=O (carboxamide) | 1.24 | |
| C-N (carboxamide) | 1.35 | |
| Bond Angles (°) | C-S-C (thiazole) | 88.5 |
| C-N-C (thiazole) | 110.2 | |
| C-C-O (methoxy) | 117.0 | |
| O=C-N (carboxamide) | 123.5 | |
| Dihedral Angles (°) | C-C-C-O (methoxy) | ~0.0 |
| C-C(O)-N-H (carboxamide) | ~180.0 |
Frontier Molecular Orbitals and Global Reactivity Descriptors
The energies of the FMOs and the derived reactivity descriptors are critical for understanding the molecule's electronic behavior.
| Parameter | Symbol | Formula | Predicted Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | - | -6.20 |
| Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.50 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |
| Ionization Potential | IP | -EHOMO | 6.20 |
| Electron Affinity | EA | -ELUMO | 1.50 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |
| Chemical Softness | S | 1/(2η) | 0.21 |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[4][5]
Visualization of Molecular Orbitals and Electrostatic Potential
Visual representations of the HOMO, LUMO, and MEP are instrumental in interpreting the electronic structure.
Frontier Molecular Orbitals (FMOs)
The distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance, respectively.
-
HOMO: The HOMO is expected to be delocalized over the benzothiazole ring system and the methoxy group, indicating these are the primary sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be localized primarily on the thiazole and carboxamide moieties, suggesting these are the likely sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): These areas, expected around the oxygen and nitrogen atoms of the carboxamide and the nitrogen of the thiazole ring, indicate electron-rich regions susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): These areas, likely around the hydrogen atoms of the amide group and the aromatic ring, represent electron-deficient regions prone to nucleophilic attack.
The relationship between these calculated properties and the molecule's potential biological activity can be visualized as follows:
Caption: Logical relationship between electronic properties and biological activity.
Conclusion
This technical guide has outlined a theoretical framework for investigating the electronic properties of this compound based on established computational methodologies. The predicted data for molecular geometry, frontier molecular orbitals, and global reactivity descriptors provide a foundational understanding of the molecule's electronic structure. These theoretical insights are paramount for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. A thorough grasp of the electronic landscape of this important scaffold will undoubtedly accelerate the development of novel and more effective benzothiazole-based therapeutic agents.
References
- 1. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteobiojournal.com [proteobiojournal.com]
- 3. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 5. mdpi.com [mdpi.com]
- 6. Structural, vibrational, electronic investigations and quantum chemical studies of 2-amino-4-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Benzothiazole-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of substituted benzothiazole-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below are based on established synthetic strategies and offer guidance on reaction conditions, purification, and characterization.
Introduction
Benzothiazole-2-carboxamides are heterocyclic compounds characterized by a benzothiazole core linked to a carboxamide group at the 2-position. The versatility of this scaffold allows for the introduction of various substituents on both the benzothiazole ring and the amide nitrogen, enabling the fine-tuning of their physicochemical properties and biological activities.[3] These compounds have been identified as potent inhibitors of various enzymes, including protein tyrosine kinases (PTKs), which are crucial in cellular signaling pathways often dysregulated in cancer.[3]
Synthetic Workflow Overview
The synthesis of substituted benzothiazole-2-carboxamides typically follows a two-step procedure. The first step involves the formation of the benzothiazole-2-carboxylic acid core, which is then coupled with a desired amine to form the final carboxamide product.
Caption: General synthetic workflow for substituted benzothiazole-2-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of Benzothiazole-2-carboxylic Acid
This protocol describes the synthesis of the key intermediate, benzothiazole-2-carboxylic acid, through the condensation of 2-aminothiophenol with a derivative of oxalic acid.
Materials:
-
2-Aminothiophenol
-
Oxalyl chloride or Diethyl oxalate
-
Appropriate solvent (e.g., Dioxane, Ethanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) in the chosen solvent.
-
Addition of Reagent: Slowly add the oxalic acid derivative (1.1 equivalents) to the solution. If using oxalyl chloride, perform the addition at 0 °C.
-
Reaction: Stir the mixture at room temperature or heat to reflux for a specified time (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzothiazole-2-carboxylic acid.
Protocol 2: Synthesis of N-Substituted Benzothiazole-2-carboxamides via Amide Coupling
This protocol details the coupling of benzothiazole-2-carboxylic acid with a variety of primary or secondary amines to generate the desired carboxamide derivatives.
Materials:
-
Benzothiazole-2-carboxylic acid (1 equivalent)
-
Substituted amine (1.1 equivalents)
-
Coupling agent (e.g., HBTU, HATU, DCC) (1.2 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
Procedure:
-
Activation of Carboxylic Acid: To a solution of benzothiazole-2-carboxylic acid in the anhydrous solvent, add the coupling agent and the base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Add the substituted amine to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 5% citric acid), a basic solution (e.g., saturated sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted benzothiazole-2-carboxamide.[4]
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized substituted benzothiazole-2-carboxamides.
Table 1: Synthesis of N-Arylmethyl-benzothiazole-2-carboxamides [5]
| Compound ID | R (Substituent on Benzothiazole) | Ar (Arylmethyl group) | Yield (%) | Melting Point (°C) |
| 5aa | H | Phenyl | 85 | 149-151 |
| 5ab | H | 4-Fluorophenyl | 88 | 160-162 |
| 5ac | H | 4-Chlorophenyl | 90 | 175-177 |
| 5ad | H | 4-Bromophenyl | 92 | 188-190 |
| 5ba | 5-Chloro | Phenyl | 82 | 168-170 |
| 5bb | 5-Chloro | 4-Fluorophenyl | 85 | 180-182 |
| 5ca | 5-(Trifluoromethyl) | Phenyl | 78 | 155-157 |
Table 2: Synthesis of Piperidine-Substituted Benzothiazole-6-carboxamides [6]
| Compound ID | Amine | Yield (%) | Melting Point (°C) |
| 5a | Ethylamine | 76 | 212-214 |
| 5b | Benzylamine | 66 | 185-186 |
| 5c | 4-Chlorobenzylamine | 73 | 217-218 |
| 5d | Morpholine | 68 | 155-156 |
| 5e | 4-Bromobenzylamine | 70 | 220-221 |
Signaling Pathway Inhibition
Substituted benzothiazoles have been shown to act as inhibitors of Protein Tyrosine Kinases (PTKs).[3] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. In many cancers, PTKs are overactive, leading to uncontrolled cell division. Benzothiazole derivatives can competitively bind to the ATP-binding site of the kinase domain, thereby blocking its phosphotransferase activity and inhibiting downstream signaling.[3]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by benzothiazoles.
This diagram illustrates how a substituted benzothiazole-2-carboxamide can inhibit the function of a receptor tyrosine kinase. By blocking the ATP binding site, it prevents the phosphorylation of substrate proteins, which in turn halts the downstream signaling cascade that promotes cancer cell proliferation and survival.[3] This mechanism of action makes these compounds promising candidates for the development of targeted cancer therapies.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Purifying 6-Methoxybenzothiazole-2-carboxamide: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the purification of 6-Methoxybenzothiazole-2-carboxamide, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established chemical principles and purification techniques reported for structurally similar benzothiazole derivatives.
Overview of Purification Strategies
The selection of an appropriate purification technique for this compound is crucial to ensure high purity, which is a critical parameter for subsequent applications in drug discovery and development. The primary methods for purifying solid organic compounds, such as the target molecule, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired scale of purification.
Logical Flow for Purification Strategy:
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. Impurities are typically left behind in the solvent. The choice of solvent is critical for successful recrystallization.
Protocol for Recrystallization from Ethanol:
This protocol is adapted from purification methods for similar benzothiazole derivatives.
-
Solvent Selection: Place a small amount of the crude this compound in a test tube. Add a few drops of absolute ethanol and observe the solubility at room temperature. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot absolute ethanol required to fully dissolve the solid. This can be achieved by adding the solvent portion-wise while heating the mixture with stirring.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be boiled for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Workflow for Recrystallization:
Caption: Step-by-step recrystallization process.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. This method is particularly useful for separating compounds with similar polarities.
Protocol for Silica Gel Column Chromatography:
This protocol is based on the purification of the precursor, ethyl 6-methoxybenzothiazole-2-carboxylate, and may require optimization for the carboxamide derivative.[1]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for benzothiazole derivatives is a non-polar solvent system, gradually increasing the polarity. For a related precursor, a 7:3 mixture of petroleum ether to ethyl acetate was effective.[1] The polarity of the eluent can be gradually increased by adding more ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Workflow for Column Chromatography:
Caption: General workflow for column chromatography purification.
Data Presentation
The effectiveness of each purification technique should be assessed by comparing the purity of the product before and after the procedure. The following table provides a template for summarizing such data.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent System |
| Recrystallization | Data | Data | Data | Absolute Ethanol |
| Column Chromatography | Data | Data | Data | Petroleum Ether:Ethyl Acetate (7:3) |
Note: The data in this table should be populated with results from experimental analysis (e.g., HPLC, NMR spectroscopy).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
This document serves as a foundational guide. Researchers should optimize these protocols based on their specific experimental conditions and the impurity profile of their crude product.
References
Application Notes and Protocols for 6-Methoxybenzothiazole-2-carboxamide in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cell culture applications of 6-Methoxybenzothiazole-2-carboxamide is limited in publicly available literature. The following application notes and protocols are based on the documented biological activities of structurally similar compounds, particularly other benzothiazole derivatives. These notes are intended to serve as a guide for investigating the potential therapeutic properties of this compound.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities include neuroprotective, anticancer, and antioxidant effects. Structurally related compounds, such as 6-hydroxybenzothiazole-2-carboxamides, have been identified as potent inhibitors of monoamine oxidase B (MAO-B), suggesting a potential role in the management of neurodegenerative diseases.[1][2][3] Furthermore, the benzothiazole scaffold is a common feature in molecules exhibiting antiproliferative and antioxidant properties.[4][5][6][7]
This document outlines potential applications of this compound in cell culture studies based on the activities of its analogs and provides detailed protocols for the investigation of these hypothesized biological effects.
Hypothesized Biological Activities and Potential Applications
Based on the structure of this compound and the known activities of related compounds, the following areas of investigation are proposed:
-
Neuroprotection: As an analog of 6-hydroxybenzothiazole-2-carboxamides, which are known MAO-B inhibitors, this compound may exhibit neuroprotective properties relevant to neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3]
-
Antiproliferative Activity: The benzothiazole core is present in numerous compounds with demonstrated cytotoxicity against various cancer cell lines.[5][6][8][9] Therefore, this compound could be a candidate for anticancer drug discovery.
-
Antioxidant Activity: The presence of a methoxy group on the benzothiazole ring suggests potential antioxidant activity, as such substitutions can enhance the ability of the molecule to scavenge free radicals.[4][7]
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate how the results of the proposed experiments could be structured for clear comparison.
Table 1: Hypothetical MAO-B Inhibitory Activity
| Compound | Cell Line | IC₅₀ (nM) for MAO-B Inhibition |
| This compound | SH-SY5Y | 55 |
| 6-Hydroxybenzothiazole-2-carboxamide | SH-SY5Y | 41[2] |
| Selegiline (Positive Control) | SH-SY5Y | 15 |
Table 2: Hypothetical Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (µM) after 48h Treatment |
| This compound | MCF-7 | 8.5 |
| A549 | 12.3 | |
| HCT-116 | 9.8 | |
| Doxorubicin (Positive Control) | MCF-7 | 0.5 |
| A549 | 0.8 | |
| HCT-116 | 0.6 |
Table 3: Hypothetical Cellular Antioxidant Activity
| Compound | Cell Line | Oxidative Stressor | % Reduction in ROS |
| This compound (10 µM) | HepG2 | H₂O₂ (100 µM) | 45 |
| N-Acetylcysteine (NAC) (Positive Control) | HepG2 | H₂O₂ (100 µM) | 85 |
Experimental Protocols
Neuroprotective Activity: Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a fluorometric cell-based assay to measure the inhibition of MAO-B activity in human neuroblastoma SH-SY5Y cells.
a. Principle: MAO-B catalyzes the oxidative deamination of its substrate, generating hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), a fluorescent probe reacts with H₂O₂ to produce a quantifiable fluorescent signal. The reduction in fluorescence intensity in the presence of the test compound indicates MAO-B inhibition.[10][11][12]
b. Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
c. Protocol:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks until 80-90% confluent.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of the compound and a positive control (e.g., Selegiline). Include a vehicle control (DMSO). Incubate for 1 hour.
-
Cell Lysis: After treatment, gently wash the cells with PBS and lyse them according to the manufacturer's protocol of the MAO-B inhibitor screening kit.
-
MAO-B Activity Assay:
-
Prepare the reaction mixture containing the MAO-B substrate and the fluorescent probe as per the kit's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for MAO-B Inhibition Assay.
Antiproliferative Activity: MTT Assay
This protocol details the use of the MTT assay to assess the effect of this compound on the metabolic activity and viability of cancer cells.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13][14][15]
b. Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Appropriate cell culture medium with supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate spectrophotometer
c. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Caption: MTT Assay for Cell Viability.
Cellular Antioxidant Activity: DCFH-DA Assay
This protocol uses the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay to measure the intracellular reactive oxygen species (ROS) scavenging activity of this compound.
a. Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence intensity.[16][17]
b. Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
DMEM medium with supplements
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
H₂O₂ (Hydrogen peroxide) or another ROS inducer
-
N-Acetylcysteine (NAC) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
c. Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with different concentrations of this compound and NAC for 1-2 hours.
-
DCFH-DA Loading: Remove the treatment medium, wash the cells with PBS, and then incubate them with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells again with PBS and then expose them to a ROS inducer (e.g., 100 µM H₂O₂) in PBS.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Determine the percentage of ROS reduction by comparing the AUC of treated cells to that of the control cells (exposed to the ROS inducer only).
Caption: Hypothesized Antioxidant Mechanism.
References
- 1. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Methyl Thiazolyl Tetrazolium or MTT Assay: A Colorimetric Assay to Measure Drug Resistance via Determination of Metabolic Activity in Cancer Cells [jove.com]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Methoxybenzothiazole-2-carboxamide as a Monoamine Oxidase B (MAO-B) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane-bound flavoenzyme that plays a critical role in the oxidative deamination of monoamine neurotransmitters, particularly dopamine.[1][2] Elevated MAO-B activity is associated with several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, making it a key therapeutic target.[2][3] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its availability in the brain, which can help alleviate motor symptoms.[3][4] The benzothiazole scaffold has emerged as a promising framework for the development of potent and selective MAO-B inhibitors.[5][6] Specifically, derivatives of 6-hydroxybenzothiazole-2-carboxamide have demonstrated high potency.[7][8][9][10] This document provides a detailed experimental setup for evaluating 6-Methoxybenzothiazole-2-carboxamide and its analogs as MAO-B inhibitors.
MAO-B Signaling Pathway and Inhibition
Monoamine oxidase B is located on the outer mitochondrial membrane where it catalyzes the oxidative deamination of monoamines like dopamine, a process that generates hydrogen peroxide (H₂O₂) and contributes to oxidative stress.[11] Inhibitors such as this compound block this catalytic activity, leading to increased dopamine levels and potentially reducing the generation of reactive oxygen species (ROS).[3][11]
Quantitative Data Summary
The inhibitory potential of a compound is quantified by its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.[12][13] The table below summarizes the MAO-B inhibitory activity of several 6-hydroxybenzothiazole-2-carboxamide derivatives, which serve as valuable reference points for evaluating this compound.
| Compound | Target | IC50 Value (nM) | Reference Compound | Target | IC50 Value (nM) |
| Cyclohexylamide 40 | MAO-B | 11 | Selegiline | MAO-B | ~6.8 |
| Phenethylamide 30 | MAO-B | 41 | Clorgyline | MAO-A | ~1.6 |
| 6-Nitrobenzothiazole derivative | MAO-B | 4 |
Data sourced from references[7][9][10][12][14]. Note: Data for this compound is not publicly available; values for potent analogs are presented.
Experimental Protocols
This section details the materials, reagents, and procedures for determining the MAO-B inhibitory activity and kinetics of this compound. The protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.[12][15][16]
Materials and Reagents
-
Recombinant human MAO-B enzyme (e.g., Sigma-Aldrich, Cat# M7441)[11]
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[11]
-
Fluorometric Probe (e.g., Amplex™ Red or equivalent)[11][12]
-
Developer (e.g., Horseradish Peroxidase, HRP)[11]
-
Test Compound: this compound
-
Positive Control Inhibitor: Selegiline (MAO-B selective)[12][18]
-
Negative Control: Vehicle (e.g., DMSO)
-
96-well black, flat-bottom microplates[11]
-
Fluorescence microplate reader capable of kinetic measurement at Ex/Em = 535/587 nm[12][18]
-
Ultrapure water
-
Dimethyl Sulfoxide (DMSO)[11]
Reagent Preparation
-
MAO-B Assay Buffer: Prepare according to manufacturer instructions or as a 100 mM potassium phosphate buffer (pH 7.4). Bring to room temperature before use.[11]
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-40 mM) of this compound in 100% DMSO.
-
Positive Control Stock Solution: Prepare a 2 mM stock solution of Selegiline in ultrapure water.[18]
-
MAO-B Enzyme Working Solution: Reconstitute and dilute the MAO-B enzyme stock in MAO-B Assay Buffer to the desired working concentration. This should be optimized for a robust signal. Prepare this solution fresh and do not store.[15][16]
-
MAO-B Substrate Solution: Prepare a solution containing the MAO-B substrate, Developer (HRP), and the fluorescent probe in the MAO-B Assay Buffer. The final concentrations should be optimized based on the specific reagents used.[12][16]
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps for determining the IC50 value of the test compound.
Step-by-Step Protocol for IC50 Determination
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in MAO-B Assay Buffer. The concentrations should be 10x the final desired concentrations, typically spanning a range from 1 nM to 100 µM.[11]
-
Plate Setup:
-
Add 10 µL of each diluted test compound to its assigned wells in a 96-well black plate.
-
Add 10 µL of diluted positive control (Selegiline) to its respective wells.
-
Add 10 µL of vehicle (e.g., Assay Buffer with DMSO) to the "Enzyme Control" wells (100% activity).
-
Add 10 µL of Assay Buffer to the "Blank" wells (no enzyme activity).
-
-
Enzyme Addition: Add 50 µL of the freshly prepared MAO-B Enzyme Working Solution to all wells except the "Blank" wells. To the blank wells, add 50 µL of MAO-B Assay Buffer.[11][16]
-
Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[16][17]
-
Reaction Initiation: Add 40 µL of the MAO-B Substrate Solution to all wells to start the reaction.[11][12]
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30 to 60 minutes.[12][18]
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve (ΔRFU/min).
-
Calculate Percentage Inhibition:
-
Subtract the rate of the "Blank" wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)) * 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[11][13]
Protocol for Enzyme Kinetics Study
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic assays are performed.[4][19][20]
-
Experimental Setup: Perform the MAO-B activity assay as described above, but with varying concentrations of the substrate (e.g., Tyramine).
-
Procedure: For each of at least two fixed concentrations of this compound (and a zero-inhibitor control), measure the reaction velocity at several different substrate concentrations.
-
Data Analysis: Plot the data using a double reciprocal Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.[2][4]
Disclaimer: The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Protocols should be adapted and optimized based on specific laboratory conditions and reagents.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Khan Academy [khanacademy.org]
- 5. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]
- 7. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity [ricerca.uniba.it]
- 8. researchgate.net [researchgate.net]
- 9. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. courses.edx.org [courses.edx.org]
- 14. Design, synthesis, in vitro MAO-B inhibitory evaluation, and computational studies of some 6-nitrobenzothiazole-derived semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.cn [abcam.cn]
- 19. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR Kinase Assay Utilizing Benzothiazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers.[1] Consequently, EGFR has emerged as a major therapeutic target for cancer treatment.[1] Benzothiazole derivatives have been identified as a promising class of small molecule inhibitors that can effectively target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[2][3]
These application notes provide a detailed protocol for an in vitro EGFR kinase assay designed to evaluate the inhibitory potential of benzothiazole-based compounds. The protocol is based on a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[4][5]
EGFR Signaling Pathway
Upon ligand binding, such as with an epidermal growth factor (EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This autophosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway, which are crucial for cell proliferation and survival.[1][6] Benzothiazole-based inhibitors act by competing with ATP for binding at the catalytic domain of EGFR, thus preventing this autophosphorylation and subsequent activation of downstream signaling.[2][3]
Experimental Protocols
In Vitro EGFR Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the in vitro inhibitory activity of benzothiazole-based compounds against EGFR kinase using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.[4][5]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Benzothiazole-based test inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[4]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the benzothiazole-based inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination.[4]
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the EGFR enzyme, substrate peptide, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[4]
-
Add 2.5 µL of the EGFR kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[4]
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[4]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]
-
Add 20 µL of Kinase Detection Reagent to each well.[4]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[4]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce EGFR activity by 50%.[4]
-
Experimental Workflow
The following diagram illustrates the key steps of the in vitro luminescence-based EGFR kinase assay.
Data Presentation
The inhibitory activity of a series of benzothiazole-based compounds against EGFR kinase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.
| Compound ID | Benzothiazole Scaffold | EGFR IC50 (nM) | Reference Compound (Erlotinib) IC50 (nM) |
| BZT-1 | 2-Anilino-benzothiazole | 85 | 50 |
| BZT-2 | 2-(4-Phenoxyphenyl)-benzothiazole | 45 | 50 |
| BZT-3 | 6-Nitro-2-aminobenzothiazole | 120 | 50 |
| BZT-4 | 2-(Furan-2-yl)benzo[d]thiazole | 68 | 50 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. Researchers should determine these values based on their own experimental data.
Conclusion
This document provides a detailed protocol for an EGFR kinase assay tailored for the evaluation of benzothiazole-based inhibitors. The described luminescence-based assay offers a robust and high-throughput method for determining the potency of novel compounds. By following these protocols and utilizing the provided diagrams and data presentation formats, researchers can effectively characterize the inhibitory activity of their compounds and advance the development of new targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols: Radiolabeling of 6-Methoxybenzothiazole-2-carboxamide for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 6-Methoxybenzothiazole-2-carboxamide, a potential candidate for positron emission tomography (PET) imaging. The methodologies described are based on established radiochemical techniques for structurally related benzothiazole derivatives and are intended to serve as a comprehensive guide for researchers in the field of molecular imaging and drug development.
Introduction
This compound belongs to the benzothiazole class of compounds, which are of significant interest in medicinal chemistry and molecular imaging. Various radiolabeled benzothiazole derivatives have been developed as PET tracers for imaging amyloid plaques in Alzheimer's disease and for cancer diagnostics.[1][2][3][4][5] This document outlines proposed methods for radiolabeling this compound with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the two most commonly used radionuclides in PET imaging.[6][7]
The primary strategies for radiolabeling this compound involve the methylation of a hydroxyl precursor with [¹¹C]methyl triflate or the radiofluorination of a suitable precursor. These methods are widely employed due to their efficiency and the favorable decay characteristics of the isotopes.[1][8]
Radiolabeling with Carbon-11
The proposed method for Carbon-11 labeling is via O-[¹¹C]methylation of the corresponding 6-hydroxy precursor, 6-Hydroxybenzothiazole-2-carboxamide. This approach is based on well-established procedures for labeling phenolic hydroxyl groups.[1][8]
Precursor Synthesis
The synthesis of the precursor, 6-Hydroxybenzothiazole-2-carboxamide, can be achieved from 1,4-benzoquinone. A detailed synthesis of related 2-substituted-6-hydroxybenzothiazoles has been reported.[9]
[¹¹C]Carbon Dioxide Production and Conversion to [¹¹C]Methyl Triflate
Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[6] The resulting [¹¹C]CO₂ is then converted to [¹¹C]methyl triflate, a highly reactive methylating agent, through a two-step process involving reduction to [¹¹C]CH₄ followed by conversion to [¹¹C]CH₃I and subsequent reaction with silver triflate.[6]
Experimental Protocol: [¹¹C]O-methylation
Objective: To synthesize [¹¹C]this compound from its hydroxy precursor.
Materials:
-
6-Hydroxybenzothiazole-2-carboxamide (precursor)
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous acetone
-
Sodium hydroxide (NaOH)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
Dissolve 1-2 mg of 6-Hydroxybenzothiazole-2-carboxamide in 300 µL of anhydrous acetone in a sealed reaction vessel.
-
Add 2 µL of 2 M NaOH to the solution.
-
Bubble the gaseous [¹¹C]methyl triflate through the precursor solution at room temperature.
-
Heat the reaction mixture at 80°C for 5 minutes.
-
Cool the vessel and quench the reaction by adding 500 µL of HPLC mobile phase.
-
Inject the crude reaction mixture onto the semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to [¹¹C]this compound.
-
Reformulate the collected fraction by passing it through a C18 SPE cartridge, washing with sterile water, and eluting the final product with a small volume of ethanol, followed by sterile saline.
-
Perform quality control tests for radiochemical purity, specific activity, and residual solvents.
Diagram: [¹¹C]Radiolabeling Workflow
Caption: Workflow for the synthesis of [¹¹C]this compound.
Radiolabeling with Fluorine-18
For Fluorine-18 labeling, a common method is nucleophilic substitution on a precursor bearing a suitable leaving group, such as a nitro or a trimethylammonium triflate group.[2][4]
Precursor Synthesis
A suitable precursor for [¹⁸F]fluorination would be a derivative of this compound with a leaving group at a position amenable to nucleophilic aromatic substitution. For example, a nitro-substituted precursor could be synthesized.
[¹⁸F]Fluoride Production
[¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]water. The [¹⁸F]fluoride is then trapped on an anion exchange resin and eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
Experimental Protocol: [¹⁸F]Nucleophilic Substitution
Objective: To synthesize an [¹⁸F]fluoro-derivative of this compound.
Materials:
-
Nitro- or other suitably activated precursor
-
[¹⁸F]Fluoride/Kryptofix 2.2.2/K₂CO₃ complex
-
Anhydrous dimethyl sulfoxide (DMSO)
-
HPLC system with a semi-preparative column (e.g., C18)
-
SPE cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
Azeotropically dry the [¹⁸F]fluoride/Kryptofix 2.2.2/K₂CO₃ complex by heating under a stream of nitrogen.
-
Dissolve 5-10 mg of the precursor in 500 µL of anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 150°C for 20 minutes.[4]
-
Cool the reaction vessel and dilute the mixture with 1 mL of water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the crude product and remove unreacted [¹⁸F]fluoride.
-
Elute the crude product from the cartridge with acetonitrile.
-
Inject the crude product onto the semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to the [¹⁸F]-labeled product.
-
Reformulate the collected fraction as described in the Carbon-11 protocol.
-
Perform quality control tests.
Diagram: [¹⁸F]Radiolabeling Workflow
Caption: Workflow for the synthesis of an [¹⁸F]-labeled this compound derivative.
Data Presentation
The following tables summarize expected quantitative data based on literature values for similar benzothiazole radiotracers.[1][4]
Table 1: Expected Parameters for [¹¹C]this compound Synthesis
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 30-55% | [1] |
| Radiochemical Purity | >95% | |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) | |
| Synthesis Time (from end of bombardment) | 30-40 minutes |
Table 2: Expected Parameters for [¹⁸F]-labeled this compound Synthesis
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 20-40% | [4] |
| Radiochemical Purity | >95% | |
| Specific Activity | >74 GBq/µmol (>2 Ci/µmol) | |
| Synthesis Time (from end of bombardment) | 60-90 minutes |
In Vitro and In Vivo Evaluation Protocols
Following successful radiolabeling, the novel tracer should be evaluated for its potential as an imaging agent.
In Vitro Studies
Objective: To assess the binding affinity and specificity of the radiolabeled compound to its target.
-
Autoradiography: Incubate tissue sections (e.g., from transgenic animal models or human post-mortem tissue) with the radiolabeled compound to visualize its binding to specific structures.
-
Binding Assays: Perform saturation and competitive binding assays using tissue homogenates to determine the binding affinity (Kd) and density of binding sites (Bmax).
In Vivo Studies
Objective: To evaluate the pharmacokinetic profile and target engagement of the radiotracer in living organisms.
-
Biodistribution Studies: Inject the radiotracer into healthy animals (e.g., mice or rats) and measure the radioactivity in various organs and tissues at different time points to determine its uptake, distribution, and clearance.[2][4]
-
PET Imaging: Conduct dynamic PET scans in animal models to visualize the brain uptake and washout kinetics of the tracer.[2][5] Blocking studies with a known ligand for the target can be performed to demonstrate specificity.
-
Metabolite Analysis: Analyze blood and brain tissue samples using radio-HPLC to identify and quantify radiometabolites, which is crucial for accurate kinetic modeling of PET data.[2]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the radiolabeling and evaluation of this compound as a potential PET imaging agent. By adapting established methodologies for similar benzothiazole structures, researchers can efficiently synthesize and characterize this novel tracer for further investigation in preclinical and clinical imaging studies.
References
- 1. Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of three 18F-labeled aminophenylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 18F-fluoroethylated benzothiazole derivatives for in vivo imaging of amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as positron emission tomography imaging agents for amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxybenzothiazole-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Methoxybenzothiazole-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-amino-6-methoxybenzothiazole, which can be synthesized from p-anisidine, or ethyl 6-methoxybenzothiazole-2-carboxylate.[1][2] The latter is often prepared from 1,4-benzoquinone and L-cysteine ethyl ester hydrochloride through a multi-step process.[1][3]
Q2: What is a typical method for converting ethyl 6-methoxybenzothiazole-2-carboxylate to the corresponding carboxamide?
A2: A common method involves reacting ethyl 6-methoxybenzothiazole-2-carboxylate with concentrated aqueous ammonia in a solvent like ethanol and refluxing the mixture.[1] The reaction progress is typically monitored by Thin Layer Chromatography (TLC).[1]
Q3: Are there any known side reactions to be aware of during the amidation step?
A3: Yes, one potential side reaction is the methylation of the 2-carboxyamide function, which can lead to the formation of impurities.[1] Careful control of reaction conditions is crucial to minimize this.
Q4: How can this compound be converted to 2-cyano-6-methoxybenzothiazole?
A4: this compound can be dehydrated to form 2-cyano-6-methoxybenzothiazole using a dehydrating agent such as phosphorus oxychloride (POCl₃).[1]
Q5: What are some of the key intermediates in the synthesis of 6-Methoxybenzothiazole derivatives?
A5: Key intermediates include 2-amino-6-methoxybenzothiazole, ethyl 6-hydroxybenzothiazole-2-carboxylate, and 2-cyano-6-methoxybenzothiazole, which is an important precursor for D-luciferin synthesis.[1][3][4]
Troubleshooting Guides
Problem 1: Low Yield of this compound from Ethyl 6-methoxybenzothiazole-2-carboxylate
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC (e.g., dichloromethane/methanol, 95/5). If the starting material is still present after the recommended reaction time (e.g., 5 hours), consider extending the reflux time. |
| Suboptimal Reagent Concentration | Ensure that a sufficient excess of concentrated aqueous ammonia is used to drive the reaction to completion. |
| Loss during Work-up | After refluxing, the reaction mixture is typically evaporated under vacuum. Ensure complete evaporation of the solvent to avoid loss of product. Subsequent purification steps should be performed carefully. |
| Side Reactions | As mentioned, methylation of the carboxyamide can occur.[1] Using milder conditions or a different aminating agent could potentially reduce this side reaction. |
Problem 2: Difficulty in the Synthesis of 2-Amino-6-methoxybenzothiazole
| Possible Cause | Suggested Solution |
| Low Temperature for Bromination | The reaction of p-methoxy aniline with ammonium thiocyanate followed by the addition of bromine in glacial acetic acid requires cooling to 0°C.[2] Inadequate cooling can lead to side reactions and reduced yield. |
| Slow Addition of Bromine | Bromine should be added dropwise over a period of time (e.g., 30 minutes) with constant stirring to control the reaction exotherm and prevent the formation of polybrominated byproducts.[2] |
| Impure Starting Materials | Use freshly distilled p-anisidine and high-purity reagents to ensure a clean reaction. |
Problem 3: Challenges in the Purification of this compound
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | If TLC indicates the presence of starting material, consider purification by column chromatography. The choice of solvent system will depend on the relative polarities of the product and the starting ester. |
| Formation of Side Products | Side products, such as the N-methylated amide, may have similar polarities to the desired product, making separation by column chromatography challenging.[1] Recrystallization from a suitable solvent system may be an effective purification method. |
| Residual Solvents | After evaporation of the reaction mixture, ensure the product is thoroughly dried under vacuum to remove any residual ethanol or ammonia. |
Experimental Protocols
Synthesis of this compound from Ethyl 6-methoxybenzothiazole-2-carboxylate[1]
-
Dissolve ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL).
-
Add concentrated aqueous ammonia (20 mL) to the solution.
-
Reflux the mixture for 5 hours.
-
Monitor the reaction progress by TLC using a dichloromethane/methanol (95/5) solvent system.
-
Upon completion, evaporate the reaction mixture under vacuum to obtain the crude this compound.
-
Purify the crude product as necessary, for example, by recrystallization.
Synthesis of 2-Amino-6-methoxybenzothiazole[2]
-
Dissolve ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).
-
Add a solution of p-methoxy aniline (0.085 mol, 10.6 g) in glacial acetic acid (40 ml) to the ammonium thiocyanate solution.
-
Cool the mixture to 0°C in an ice bath.
-
While stirring constantly, add a solution of bromine (6.5 ml) in glacial acetic acid (30 ml) dropwise over 30 minutes.
-
Continue stirring and allow the reaction to proceed.
-
Work up the reaction mixture to isolate the 2-amino-6-methoxybenzothiazole.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Synthesis of 6-Methoxybenzothiazole-2-carboxamide
Welcome to the technical support center for the synthesis of 6-Methoxybenzothiazole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic protocols and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several established synthetic routes, primarily starting from either p-anisidine or 2-amino-6-methoxybenzothiazole. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. A common approach involves the reaction of 2-amino-6-methoxybenzothiazole with an appropriate acylating agent. Another route starts with the cyclization of a substituted aniline.[1]
Q2: I am experiencing low yields. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors including incomplete reactions, side product formation, or issues with product isolation. To improve yields, consider the following:
-
Reaction Conditions: Ensure optimal reaction temperature, time, and stoichiometry of reagents. Variations in these parameters can significantly impact the yield.[2]
-
Purity of Reagents: Use high-purity starting materials and solvents, as impurities can interfere with the reaction.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purification Method: Evaluate your purification technique to minimize product loss. Recrystallization is a common method for purification, and the choice of solvent is critical.[2]
Q3: What are the typical byproducts in the synthesis of this compound and how can I minimize them?
A3: Byproduct formation is a common issue. Depending on the synthetic route, you may encounter products from over-reaction, side reactions of functional groups, or unreacted starting materials. For instance, in syntheses starting from substituted anilines, isomeric impurities can be a challenge.[3] To minimize byproducts:
-
Control Stoichiometry: Precise control of the molar ratios of your reactants is crucial.
-
Temperature Control: Running the reaction at the optimal temperature can prevent the formation of thermally induced byproducts.
-
Catalyst Selection: If a catalyst is used, its selection and concentration can influence the reaction's selectivity.
Q4: How can I effectively purify the final product?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography.[2]
-
Recrystallization: This is a common and effective method. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Ethanol is often a suitable solvent.[2]
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography using silica gel is a powerful technique. The eluent system should be optimized to achieve good separation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Verify the optimal temperature for the specific synthetic route. Monitor the reaction temperature closely using a calibrated thermometer. |
| Inactive Reagents | Check the purity and activity of starting materials and reagents, especially if they have been stored for a long time. |
| Poor Quality Solvent | Use dry, high-purity solvents. Residual water or other impurities in the solvent can quench reagents or catalyze side reactions. |
| Ineffective Catalyst | If using a catalyst, ensure it is active. Some catalysts may require activation or specific handling conditions. |
| Incorrect pH | For reactions sensitive to pH, ensure the reaction mixture is maintained at the optimal pH range. |
Issue 2: Product is an Oil Instead of a Solid
| Potential Cause | Troubleshooting Step |
| Presence of Residual Solvent | Ensure all solvent is removed under vacuum. Heating gently during vacuum drying can help remove high-boiling point solvents. |
| Impurities Lowering the Melting Point | The presence of impurities can significantly depress the melting point, causing the product to be an oil or a low-melting solid. Further purification by column chromatography or recrystallization from a different solvent system may be necessary.[2] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different parameters can affect the yield of benzothiazole synthesis. While direct data for this compound is limited, the following provides insights from related syntheses.
Table 1: Effect of Solvent on the Yield of 2-substituted Benzothiazoles
| Solvent | Yield (%) | Reference |
| DMSO | ~46 | [4] |
| DMF | ~34 | [4] |
| 1,4-Dioxane | ~52 | [4] |
| Solvent-free | ~78 | [4] |
Table 2: Effect of Catalyst Loading on the Yield of 2-arylbenzothiazole
| Catalyst Loading (mol%) | Yield (%) | Reference |
| 0 | No Reaction | [4] |
| 0.15 | 27 | [4] |
| 0.25 | 47 | [4] |
| 0.35 | 72 | [4] |
| 0.5 | 77 | [4] |
Experimental Protocols
Protocol 1: Synthesis from Ethyl 6-hydroxybenzothiazole-2-carboxylate
This protocol is adapted from a method for the synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles.[5]
-
Preparation of Ethyl 6-methoxybenzothiazole-2-carboxylate:
-
To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain ethyl 6-methoxybenzothiazole-2-carboxylate.
-
-
Amidation to this compound:
-
Dissolve the ethyl 6-methoxybenzothiazole-2-carboxylate in a suitable solvent (e.g., ethanol).
-
Add an excess of a concentrated aqueous ammonia solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Addressing solubility issues of 6-Methoxybenzothiazole-2-carboxamide in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Methoxybenzothiazole-2-carboxamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. Why is this happening and how can I prevent it?
A: This phenomenon, often referred to as "crashing out" or "antisolvent precipitation," is a common issue when working with poorly water-soluble compounds.[5] It occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, and the compound can no longer stay dissolved, leading to precipitation.
To prevent this, you can try the following strategies:
-
Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of the compound in your experiment.
-
Optimize the DMSO concentration: Minimize the final percentage of DMSO in your aqueous solution. While some DMSO is necessary to keep the compound in the stock solution, high final concentrations can be toxic to cells and may affect experimental outcomes. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v).[5]
-
Use solubility enhancers: Incorporate excipients such as surfactants or cyclodextrins into your aqueous buffer before adding the compound's DMSO stock.[5] These agents can help to keep the compound solubilized.
-
Modify the pH of the buffer: The solubility of ionizable compounds can be pH-dependent.[6][7][8] Although this compound is not strongly acidic or basic, subtle changes in pH could influence its solubility.
Q3: What are the most common and effective strategies for increasing the aqueous solubility of benzothiazole derivatives like this compound?
A: Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. The choice of method depends on the specific requirements of your experiment, such as the desired concentration, the biological system being used, and the route of administration in later-stage drug development.[9][10][11]
The primary strategies include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[12]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in water.[9][13][14][15]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[16][17][18][19][20]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the more soluble ionized form can be a very effective strategy.[6][7][8]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level, often resulting in an amorphous form with higher solubility.[12][21]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[12][22][23]
Troubleshooting Guide: Solubility Enhancement Techniques
This guide provides an overview of common solubility enhancement techniques and their key considerations.
| Technique | Mechanism of Action | Advantages | Disadvantages | Typical Excipients/Examples |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds. | Simple to implement, can achieve significant solubility enhancement. | The organic co-solvent may have biological or toxicological effects. | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), Glycerol |
| Surfactants | Form micelles that encapsulate hydrophobic molecules, increasing their apparent water solubility.[9][13][14][15] | Highly effective at low concentrations, a wide variety of surfactants are available. | Can be toxic to cells at higher concentrations, may interfere with some biological assays. | Tween® 20, Tween® 80, Pluronic® F-68, Sodium Dodecyl Sulfate (SDS) |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic drug molecule within their cavity.[16][17][18][19][20] | Generally have low toxicity, can improve stability as well as solubility. | Can be expensive, may not be suitable for all molecules depending on size and shape. | α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| pH Adjustment | For ionizable drugs, shifting the pH to favor the more soluble ionized form increases overall solubility.[6][7][8] | Very effective for ionizable compounds, can be easily implemented. | Not effective for neutral compounds, the required pH may not be compatible with the experimental system. | Buffers (e.g., phosphate, acetate, citrate), acids, and bases. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To prepare a solution of this compound at a target concentration using a water/co-solvent mixture.
Materials:
-
This compound powder
-
Co-solvent (e.g., Ethanol, Propylene Glycol, or PEG 400)
-
Purified water or aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Determine the desired final concentration of this compound and the acceptable final concentration of the co-solvent for your experiment.
-
Weigh the required amount of this compound powder.
-
In a clean vial, dissolve the powder in the selected co-solvent. Vortex or sonicate if necessary to ensure complete dissolution.
-
Slowly add the purified water or aqueous buffer to the co-solvent solution while stirring continuously. Add the aqueous phase dropwise to avoid localized supersaturation and precipitation.
-
Continue stirring for at least 30 minutes to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Solubilization using Cyclodextrins
Objective: To prepare an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the clear supernatant. This solution contains the solubilized this compound in the form of an inclusion complex.
-
The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Mechanisms of common solubility enhancement techniques.
References
- 1. CAS 946-12-3: 6-methoxy-1,3-benzothiazole-2-carboxamide [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. benchchem.com [benchchem.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Enhanced antibacterial efficacy of new benzothiazole phthalimide hybrid compounds/methyl-β-cyclodextrin inclusion complexes compared to the free forms: Insights into the possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. oatext.com [oatext.com]
- 19. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oatext.com [oatext.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-Methoxybenzothiazole-2-carboxamide in different solvent systems
Frequently Asked Questions (FAQs)
Q1: Where should I begin with assessing the stability of 6-Methoxybenzothiazole-2-carboxamide?
A1: It is recommended to start with forced degradation studies, also known as stress testing.[2][3] These studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[3] The typical stress conditions to investigate are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2][5]
Q2: What are the regulatory guidelines for forced degradation studies?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing. Specifically, ICH Q1A (R2) outlines the requirements for stability testing of new drug substances and products. These studies are crucial for developing stable formulations and determining appropriate storage conditions and shelf-life.[2]
Q3: How can I develop a stability-indicating analytical method?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[4] The goal is to achieve adequate separation between the parent compound and all significant degradants.
Q4: What is the expected degradation pathway for this compound?
A4: While specific data is unavailable, potential degradation pathways can be predicted based on the functional groups present. The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, which would yield 6-methoxybenzothiazole-2-carboxylic acid. The benzothiazole ring system itself may be subject to oxidative degradation.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous solutions for hydrolysis studies.
-
Question: I am having trouble dissolving this compound in the acidic and basic solutions for my hydrolysis experiments. What can I do?
-
Answer: If the compound is not soluble in water, you can use a co-solvent.[1] A small amount of a water-miscible organic solvent, such as acetonitrile or methanol, can be added to the aqueous solution to aid dissolution. It is crucial to run a control experiment with the co-solvent alone to ensure it does not cause degradation.
Issue 2: No degradation is observed under initial stress conditions.
-
Question: I have subjected the compound to mild stress conditions (e.g., 0.1M HCl at room temperature for 24 hours) and see no degradation. What should be my next step?
-
Answer: If no degradation is observed, you should increase the severity of the stress conditions. For hydrolytic studies, you can increase the concentration of the acid or base (e.g., to 1M) and/or increase the temperature (e.g., to 50-70 °C).[1] For photostability, you can increase the exposure time or intensity of the light source. The goal is to achieve a modest level of degradation (e.g., 5-20%) to identify the primary degradation products.
Issue 3: The compound degrades too rapidly, making it difficult to identify the primary degradants.
-
Question: Under my current stress conditions, the parent compound degrades almost completely, and I see many small peaks in my chromatogram. How can I better control the degradation?
-
Answer: If the degradation is too extensive, you should use milder stress conditions. This can be achieved by lowering the temperature, reducing the concentration of the stressor (e.g., acid, base, or oxidizing agent), or decreasing the exposure time. The aim is to slow down the reaction to be able to identify the initial degradation products before they degrade further.
Issue 4: My analytical method does not separate the parent peak from a major degradation product.
-
Question: One of the degradation products is co-eluting with my parent compound in the HPLC analysis. How can I improve the separation?
-
Answer: To improve chromatographic resolution, you can modify several HPLC parameters. Consider changing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), adjusting the pH of the mobile phase, changing the column (e.g., a different stationary phase or particle size), or altering the column temperature. Methodical experimentation with these parameters should lead to better separation.
Hypothetical Stability Data Summary
The following table presents hypothetical data for the stability of this compound under various forced degradation conditions. This is for illustrative purposes only and should be confirmed by experimental data.
| Stress Condition | Solvent System | Temperature | Duration | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile/Water | 60°C | 24 hours | 15% | 6-Methoxybenzothiazole-2-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile/Water | 60°C | 8 hours | 25% | 6-Methoxybenzothiazole-2-carboxylic acid |
| Oxidative | 3% H₂O₂ in 1:1 Acetonitrile/Water | Room Temp | 24 hours | 10% | N-oxide derivative |
| Photolytic | Methanol | Room Temp | 24 hours (ICH option 1) | 5% | Unidentified polar degradant |
| Thermal | Solid State | 80°C | 48 hours | <2% | No significant degradation |
Experimental Protocols
Forced Degradation Study Protocol (General Template)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostable, transparent container to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Identification and removal of byproducts in 2-aminobenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzothiazole. Our aim is to help you identify and resolve common issues related to byproduct formation and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2-aminobenzothiazole synthesis from a 3-substituted aniline has resulted in a mixture of products that are difficult to separate. What is happening and how can I resolve this?
A1: You are likely encountering the formation of regioisomers. The reaction of 3-substituted anilines can lead to both 5- and 7-substituted 2-aminobenzothiazole derivatives. The ratio of these isomers is often influenced by the steric hindrance of the substituent on the aniline.[1]
Troubleshooting Steps:
-
Identification:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate) to visualize the different products. The spots corresponding to the two isomers will likely have different Rf values.[2]
-
Spectroscopic Analysis: Use ¹H NMR to identify the distinct aromatic proton patterns of the 5- and 7-substituted isomers. LC-MS can also be used to confirm that the products have the same mass.[3][4]
-
-
Removal/Separation:
-
Column Chromatography: This is the most effective method for separating regioisomers. A silica gel column with a gradient elution of hexane and ethyl acetate is commonly used.[1][2][4]
-
Fractional Recrystallization: In some cases, if the solubility of the isomers is sufficiently different, fractional recrystallization from a solvent like ethanol may be attempted, though this is often less efficient than chromatography.
-
Q2: I am synthesizing 2-aminobenzothiazole from aniline and potassium thiocyanate, and my yield is low with a significant amount of a byproduct. What could this byproduct be?
A2: A common side reaction when using unsubstituted or activated anilines is the thiocyanation at the para-position of the aniline ring, which competes with the desired reaction pathway.[1] This leads to the formation of 4-thiocyanatoaniline, which will not cyclize to the desired product under the reaction conditions.
Troubleshooting Steps:
-
Identification:
-
Minimization and Removal:
-
Reaction Conditions: Carefully control the reaction temperature, keeping it low during the addition of bromine, to favor the desired cyclization.
-
Purification:
-
Washing: Wash the crude product with a dilute acid to remove any unreacted aniline.
-
Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol to isolate the 2-aminobenzothiazole.[1]
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the product from the byproduct.[2]
-
-
Q3: My reaction product is off-color (e.g., yellow or brown), but the literature reports 2-aminobenzothiazole as a white or pale solid. What is causing this discoloration?
A3: Discoloration is often due to the presence of minor, highly colored byproducts from oxidation or side reactions.
Troubleshooting Steps:
-
Purification:
-
Recrystallization with Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
-
Silica Gel Plug: If the color persists after recrystallization, dissolve the product in a suitable solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[2]
-
Q4: After my synthesis and work-up, I have an oily product instead of the expected solid. What should I do?
A4: An oily product often indicates the presence of significant impurities, such as residual solvent or byproducts, which are depressing the melting point of your compound.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a rotary evaporator and then a high vacuum line to ensure all volatile solvents have been removed.
-
Purification:
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane) to the oil and stir vigorously. This may induce crystallization of the desired product.
-
Column Chromatography: This is often the best approach for purifying oily products. The separation on silica gel will remove the impurities, and the pure product can be isolated as a solid after solvent evaporation.[2]
-
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazole from Aniline and Potassium Thiocyanate
This protocol is a general guideline and may require optimization for specific substituted anilines.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aniline (0.1 mol) and potassium thiocyanate (0.1 mol) in glacial acetic acid (100 mL).
-
Cooling: Cool the mixture in an ice-salt bath to 0-5 °C.
-
Bromine Addition: While maintaining the low temperature, add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at low temperature for 2-3 hours, then allow it to warm to room temperature and stir for an additional 8-10 hours.
-
Work-up:
-
Pour the reaction mixture into a large beaker of ice water.
-
Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash it thoroughly with cold water, and air dry.[6]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the 2-aminobenzothiazole is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[2]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[2]
-
Elution: Elute the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminobenzothiazole.[2]
Data Presentation
Table 1: Comparison of Purification Methods for 2-Aminobenzothiazole
| Purification Method | Typical Purity Achieved | Typical Yield | Best For Removing | Limitations |
| Recrystallization | >98% | 60-90% | Insoluble impurities, some soluble byproducts with different solubility profiles | Can have lower yields if the product is somewhat soluble in the cold solvent; not effective for separating compounds with very similar solubility.[7][8] |
| Column Chromatography | >99% | 50-80% | Regioisomers, byproducts with similar solubility to the product, oily impurities | More time-consuming and requires larger volumes of solvent; some product loss on the column is inevitable.[2][7] |
| Washing/Trituration | Variable (pre-purification) | High | Salts, highly polar or non-polar impurities | Generally not sufficient as a standalone purification method for high purity. |
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Synthesis of 2-aminobenzothiazole and common byproduct formation points.
Troubleshooting Workflow for Byproduct Removal
Caption: Decision tree for the purification of crude 2-aminobenzothiazole.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. quora.com [quora.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Troubleshooting EGFR Kinase Inhibition Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common errors during Epidermal Growth Factor Receptor (EGFR) kinase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a direct question-and-answer format.
Biochemical Assays (Kinase Activity)
Question 1: Why is the background signal in my kinase assay unusually high?
High background can obscure the true signal from kinase activity, making it difficult to accurately determine inhibitor potency.
Potential Causes & Troubleshooting Steps:
-
Compound Interference: The inhibitor itself may be fluorescent or luminescent, directly interfering with the detection method.[1]
-
Solution: Run a control plate with the inhibitor and all assay components except the enzyme. A high signal in the absence of the kinase points to compound interference.[1]
-
-
Non-Specific Binding: Assay components, including the inhibitor, may bind non-specifically to the microplate wells.[1]
-
Solution: Use low-binding plates and ensure that blocking steps, if part of the protocol, are performed correctly.
-
-
Reagent Quality: Contaminated or degraded reagents, such as ATP or substrates, can contribute to high background.
-
Solution: Use fresh, high-quality reagents. Prepare solutions immediately before use whenever possible.[2]
-
-
Suboptimal Reagent Concentrations: Incorrect concentrations of ATP or substrate can lead to a higher background signal.
-
Solution: Optimize ATP and substrate concentrations. The ATP concentration should ideally be at or near the Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.[3]
-
Question 2: My positive and negative controls are not performing as expected. What does this indicate?
Control failures are a critical indicator that the assay is not functioning correctly and the experimental data is unreliable.
Potential Causes & Troubleshooting Steps:
-
Low Signal-to-Background Ratio: A small difference between the uninhibited kinase activity (positive control) and the no-enzyme or fully inhibited reaction (negative control) makes it difficult to measure inhibitor effects accurately.
-
Solution: This could be due to low enzyme activity, high background signal, or suboptimal substrate/ATP concentrations. Re-evaluate enzyme concentration and purity, and troubleshoot high background as described above.
-
-
Inconsistent Positive Control: Significant variation in the positive control signal suggests issues with the stability or activity of the kinase or other key reagents.
-
Solution: Ensure proper storage and handling of the kinase. Aliquot the enzyme to avoid repeated freeze-thaw cycles.[4] Use freshly prepared reaction mixes.
-
-
Inconsistent Negative Control: Variability in the negative control points to a problem with the background signal, potentially from detection reagents or compound interference.
-
Solution: Troubleshoot the source of the high background as detailed in the previous question.
-
Question 3: The IC50 value for my inhibitor varies significantly between experiments. What are the likely causes?
Poor reproducibility of IC50 values is a common challenge that can often be traced back to subtle variations in the experimental setup.
Potential Causes & Troubleshooting Steps:
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds for too long, leading to high substrate conversion, it can result in an underestimation of inhibitor potency. Aim for initial velocity conditions, typically with less than 20% substrate conversion.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.
-
DMSO Concentration: The final concentration of DMSO should be consistent across all wells, as it can impact kinase activity.
-
-
Pipetting and Dispensing Errors: Inaccurate liquid handling, especially in low-volume assays, can introduce significant variability.
-
Reagent Stability: Degradation of the kinase, ATP, or substrate can lead to inconsistent results.
-
Solution: Use fresh reagents and follow proper storage guidelines.
-
Cell-Based Assays (Viability, Phosphorylation)
Question 4: I am not observing the expected decrease in phosphorylated EGFR (p-EGFR) in my Western blots after inhibitor treatment. What should I check?
Failure to detect a reduction in p-EGFR is a common issue that can be due to a variety of technical or biological factors.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Antibody Performance: The primary antibody against p-EGFR may lack sufficient specificity or sensitivity.[5]
-
Solution: Test different p-EGFR antibodies from various suppliers and validate them with appropriate positive and negative controls.[5]
-
-
Sample Preparation Issues: Inadequate cell lysis or the absence of phosphatase inhibitors can lead to dephosphorylation of EGFR.[5]
-
High Basal EGFR Activation: Some cell lines have low basal levels of EGFR phosphorylation, making it difficult to observe a decrease upon inhibition.
-
Inefficient Protein Transfer: Large proteins like EGFR (~175 kDa) can be challenging to transfer efficiently from the gel to the membrane.[5]
-
Solution: Optimize transfer conditions, such as transfer time and voltage, for large proteins.
-
Question 5: The results from my cell viability assays (e.g., MTT, CellTiter-Glo) are inconsistent. What could be the problem?
Variability in cell viability assays can arise from both the cells themselves and the assay protocol.
Potential Causes & Troubleshooting Steps:
-
Cell-Based Variability:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.[5][9] Genetic drift can occur at high passage numbers, altering inhibitor sensitivity.[5]
-
Cell Confluency: High cell confluency can change cellular metabolism and response to treatment.[9] Ensure consistent cell seeding density and confluency at the time of treatment.
-
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results.[9]
-
Solution: Adhere strictly to a standardized protocol.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with the inhibitor or activate parallel signaling pathways, affecting its efficacy.[9]
-
Solution: Consider using serum-free or reduced-serum media during the treatment period.[9]
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for EGFR kinase inhibition assays.
Table 1: Typical Biochemical Assay Parameters
| Parameter | Typical Value/Range | Notes |
| Enzyme Concentration | 1-10 nM | Varies depending on the specific activity of the enzyme lot. |
| ATP Concentration | 5-50 µM | Often set near the Km value for ATP to maximize sensitivity to ATP-competitive inhibitors.[3][8] |
| Substrate Concentration | 5-20 µM | Should be optimized for the specific kinase and assay format. |
| Incubation Time | 30-120 minutes | Should be within the linear range of the reaction (initial velocity).[8] |
| DMSO Final Concentration | ≤ 1% | Higher concentrations can inhibit kinase activity.[4] |
Table 2: Typical Western Blot Parameters for p-EGFR Detection
| Parameter | Typical Value/Range | Notes |
| Protein Loading | 20-50 µg per lane | Sufficient protein is needed to detect changes in phosphorylation.[5][6] |
| Primary Antibody (p-EGFR) | 1:1000 dilution | Dilution should be optimized for the specific antibody and cell line.[6][7] |
| Secondary Antibody | 1:5000 dilution | Dilution depends on the specific antibody and detection system.[6][7] |
| Blocking Buffer | 5% BSA in TBST | Milk should be avoided as it contains phosphoproteins that can increase background.[6] |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Activity Assay (Luminescence-based)
This protocol outlines a typical luminescence-based kinase assay, such as ADP-Glo™, to measure the activity of purified EGFR and the potency of inhibitors.
Materials:
-
Recombinant EGFR enzyme
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
ATP
-
EGFR substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer with a constant final DMSO concentration.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO).[10]
-
Add 2 µL of EGFR enzyme diluted in kinase buffer.[10]
-
Add 2 µL of a mixture of substrate and ATP in kinase buffer to initiate the reaction.[10]
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[10]
-
Record the luminescence using a plate reader.[10]
Protocol 2: Cell Viability (MTT) Assay
This protocol describes a colorimetric MTT assay to assess the effect of an EGFR inhibitor on cell proliferation.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight.[12]
-
The next day, treat the cells with serial dilutions of the EGFR inhibitor. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at 570-590 nm using a microplate reader.[11][13]
Protocol 3: Western Blot for Phospho-EGFR
This protocol details the steps to detect changes in EGFR phosphorylation in response to an inhibitor.
Materials:
-
EGFR-dependent cancer cell line
-
Test inhibitor
-
EGF (for stimulation)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like β-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate cells and allow them to attach. Serum starve the cells overnight if necessary.
-
Treat the cells with the desired concentrations of the inhibitor for the specified time.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes, if required.[7]
-
Wash the cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer.[7]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[7][15]
-
Determine the protein concentration of the supernatant using a BCA assay.[6][7]
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.[6][7]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.[6][7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]
-
Wash again and detect the signal using an ECL substrate and an imaging system.[7]
-
To normalize the p-EGFR signal, strip the membrane and re-probe for total EGFR and a loading control.[6][7]
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and the point of kinase inhibition.
Experimental Workflow: Troubleshooting Logic
Caption: A logical workflow for troubleshooting common assay issues.
Control Strategy for Biochemical Assays
Caption: Essential controls for a robust kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT proliferation assay [bio-protocol.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Acquired Resistance to Benzothiazole Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering acquired resistance to benzothiazole inhibitors in cancer cells. It provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving acquired resistance to benzothiazole inhibitors in our cancer cell lines?
Acquired resistance to benzothiazole inhibitors, such as the potent antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), can develop through several molecular mechanisms.[1] Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to circumvent the inhibitory effect of the drug. The most commonly implicated pathways are the PI3K/Akt/mTOR and STAT3 signaling cascades.[2][3] Constitutive activation of STAT3, in particular, is linked to resistance against a wide range of cancer therapies.[2][4]
-
Altered Drug Metabolism and Efflux: Resistant cells can exhibit changes in how they process and transport the inhibitor. This includes the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), which function as drug efflux pumps, actively removing the inhibitor from the cell and reducing its intracellular concentration.[1]
-
Target Alteration and Downstream Signaling Changes: In some cases, the drug's molecular target may be altered. For instance, aberrant signaling of the aryl hydrocarbon receptor (AhR), which is involved in the metabolic activation of some benzothiazoles, has been observed in resistant cells.[1] Additionally, an increase in the expression of anti-apoptotic proteins like Bcl-2 can make cells more resistant to drug-induced cell death.
Q2: How can we experimentally verify the activation of bypass signaling pathways in our resistant cells?
The most direct method is to perform a Western blot analysis to compare the phosphorylation status of key proteins in the suspected pathways between your sensitive and resistant cell lines. For the STAT3 pathway, you should probe for phosphorylated STAT3 (p-STAT3) at the Tyr705 residue. For the PI3K/Akt pathway, look for phosphorylated Akt (p-Akt) at Ser473 and phosphorylated mTOR. A significant increase in the ratio of phosphorylated protein to total protein in the resistant line compared to the sensitive parental line indicates pathway activation.
Q3: What is the best way to determine if our resistant cells are overexpressing ABC transporters?
A two-pronged approach is recommended:
-
Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding major ABC transporters (e.g., ABCG2, ABCB1). Complement this with a Western blot to confirm that the increased mRNA levels translate to higher protein expression.
-
Functional Assay: Conduct a drug efflux assay using a fluorescent substrate of the suspected transporter (e.g., Hoechst 33342 for ABCG2). Resistant cells with higher transporter activity will retain less of the fluorescent dye. This effect should be reversible by co-incubating the cells with a known inhibitor of that specific ABC transporter.
Troubleshooting Guides
Problem 1: Our benzothiazole inhibitor-resistant cell line shows a high IC50 value, but we don't see significant activation of the PI3K/Akt or STAT3 pathways.
-
Possible Cause 1: Upregulation of ABC Transporters. The resistance may be due to reduced intracellular drug concentration rather than bypass signaling.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Perform qRT-PCR and Western blot for major drug transporters like ABCG2 and P-gp (ABCB1).
-
Conduct a Drug Efflux Assay: Use a fluorescent substrate to functionally confirm increased efflux in the resistant cells.
-
Test ABC Transporter Inhibitors: Treat your resistant cells with the benzothiazole inhibitor in combination with a known ABC transporter inhibitor (e.g., Ko143 for ABCG2). A significant decrease in the IC50 of the benzothiazole inhibitor would confirm this mechanism.
-
-
-
Possible Cause 2: Altered Drug Metabolism. The resistant cells may be metabolizing the benzothiazole inhibitor into an inactive form more efficiently.
-
Troubleshooting Steps:
-
Analyze Drug Metabolites: Use techniques like HPLC or mass spectrometry to compare the metabolic profile of the benzothiazole inhibitor in sensitive versus resistant cells.
-
Examine Metabolic Enzyme Expression: Investigate the expression of enzymes known to be involved in the metabolism of aryl-containing compounds, such as cytochrome P450s (e.g., CYP1A1, CYP1B1) and N-acetyltransferases (e.g., NAT2).[1]
-
-
Problem 2: We observe STAT3 phosphorylation in our resistant line, but a STAT3 inhibitor only partially restores sensitivity to our benzothiazole inhibitor.
-
Possible Cause: Multiple Resistance Mechanisms are at Play. It is common for cancer cells to develop resistance through more than one mechanism.
-
Troubleshooting Steps:
-
Investigate Other Bypass Pathways: Perform a broader analysis of other potential survival pathways, such as the PI3K/Akt pathway.
-
Check for ABC Transporter Upregulation: Even with bypass signaling, increased drug efflux could be a contributing factor.
-
Triple Combination Study: In a controlled experiment, test the efficacy of a triple combination: the benzothiazole inhibitor, the STAT3 inhibitor, and an inhibitor of the second suspected resistance mechanism (e.g., a PI3K inhibitor or an ABC transporter inhibitor). A synergistic effect with the triple combination would point to the involvement of multiple pathways.
-
-
Quantitative Data Summary
The following table summarizes the potential efficacy of combination strategies to overcome drug resistance. The data illustrates the synergistic effects observed when combining a primary therapeutic agent with an inhibitor of a resistance pathway.
| Combination Strategy | Cancer Cell Line | Primary Agent | Resistance Mechanism | Combination Agent | Fold-Change in IC50 (Resistant vs. Sensitive) | Combination Index (CI) |
| Targeting PI3K Pathway | Gastric Cancer (MKN45/5FU) | 5-Fluorouracil | PI3K Pathway Activation | GDC-0941 (PI3K Inhibitor) | Not specified | Synergistic Suppression |
| Targeting STAT3 Pathway | CML (BCR-ABL1+) | Tyrosine Kinase Inhibitor | STAT3 Activation | CDDO-Me (STAT3 Inhibitor) | Not specified | Synergistic Growth Inhibition |
| Benzothiazole Derivative Synergy | Pancreatic Cancer (AsPC-1) | Gemcitabine | N/A (Synergy Study) | Compound 4l (Benzothiazole Derivative) | Not specified | < 1.0 (Synergistic)[5] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Culture and Treatment: Grow both sensitive and resistant cells to 70-80% confluency. Treat with the benzothiazole inhibitor at the respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated controls for both cell lines.
-
Cell Lysis: Place culture dishes on ice, wash cells twice with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705). On a separate blot, or after stripping, probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the p-STAT3/total STAT3 ratio.
Protocol 2: ABCG2-Mediated Drug Efflux Assay
-
Cell Seeding: Seed sensitive and resistant cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Co-incubation: To a subset of wells for both cell lines, add a specific ABCG2 inhibitor (e.g., 5 µM Ko143) and incubate for 1 hour.
-
Fluorescent Substrate Loading: Add the ABCG2 fluorescent substrate Hoechst 33342 (final concentration 5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Wash and Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular dye. Measure the intracellular fluorescence using a plate reader (excitation ~355 nm, emission ~460 nm).
-
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. A significantly lower fluorescence in the resistant cells, which is increased upon co-incubation with the ABCG2 inhibitor, indicates enhanced ABCG2-mediated efflux.
Visualizations
Caption: Key mechanisms of acquired resistance to benzothiazole inhibitors.
References
- 1. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Methods for Improving the Potency and Selectivity of MAO-B Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of monoamine oxidase B (MAO-B) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the potency of MAO-B inhibitors?
A1: Improving the potency of MAO-B inhibitors typically involves a multi-faceted approach that combines computational and synthetic strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a lead compound and assessing the impact on inhibitory activity is a cornerstone of potency enhancement. For instance, SAR studies have shown that adding halogens to specific positions on a compound's phenyl rings can significantly increase MAO-B inhibitory activity.[1][2] The presence of moieties like cyclic amines (pyrrolidine, piperidine), benzofuran, or sulfonamide groups has also been linked to increased potency.[1]
-
Computational and In Silico Methods: Techniques like pharmacophore modeling and 3D Quantitative Structure-Activity Relationship (3D-QSAR) analysis help identify the key chemical features required for high-affinity binding.[3][4] These models can then be used to virtually screen compound libraries for new, potentially potent inhibitors before committing to synthesis.[5][6]
-
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound.[7][8][9] FBDD has proven to be a powerful strategy in drug discovery for developing potent inhibitors.[8]
-
Structure-Based Drug Design (SBDD): Utilizing the X-ray crystal structure of MAO-B, researchers can design inhibitors that fit optimally within the enzyme's active site.[10] Molecular docking simulations can predict binding poses and interactions with key amino acid residues, guiding the rational design of more potent molecules.[10][11]
Q2: How can the selectivity of an inhibitor for MAO-B over MAO-A be enhanced?
A2: Enhancing selectivity is critical to minimize side effects, such as the "cheese effect" associated with MAO-A inhibition.[12] Selectivity is achieved by exploiting structural differences between the MAO-A and MAO-B active sites:
-
Active Site Differences: The active site of MAO-B features a key amino acid difference compared to MAO-A: Ile199 in MAO-B corresponds to Phe208 in MAO-A.[7] This substitution makes the MAO-B active site more accommodating to certain inhibitor shapes. Designing compounds that create a steric clash with Phe208 in MAO-A can significantly improve selectivity for MAO-B.[7]
-
Targeting Key Residues: Docking studies reveal that interactions with residues such as Tyr326, Tyr435, and Cys172 are crucial for MAO-B activity.[3][13] Designing inhibitors that form specific hydrogen bonds or hydrophobic interactions with these residues, while avoiding interactions favored by the MAO-A active site, can enhance selectivity.
-
Scaffold Selection: Certain chemical scaffolds are inherently more selective for MAO-B. For example, the quinolin-2-one scaffold has been identified as a key feature for MAO-B selectivity.[3] Similarly, 3-phenylcoumarin and indole-based derivatives have been developed into highly selective inhibitors.[14][15]
Q3: What is the significance of developing reversible versus irreversible MAO-B inhibitors?
A3: The type of inhibition (reversible or irreversible) has significant therapeutic implications.
-
Irreversible Inhibitors: These inhibitors, such as selegiline and rasagiline, form a covalent bond with the enzyme, permanently inactivating it.[15][16] The enzyme's activity is only restored once the cell synthesizes new MAO-B, a process that can take over a month.[17] While effective, this long-lasting action can increase the risk of drug-drug interactions.
-
Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme, and their effect can be reversed.[1][17] Safinamide is an example of a clinically approved reversible MAO-B inhibitor.[1][13] Reversible inhibitors are often considered safer as their duration of action is more directly related to their concentration in the body, potentially reducing the risk of side effects and interactions with other drugs or dietary amines.[17][18]
Troubleshooting Guide
Problem 1: The IC₅₀ value for my compound is inconsistent or differs significantly from literature values.
| Possible Cause | Suggested Solution |
| Solvent Concentration: High concentrations of solvents like DMSO can inhibit enzyme activity.[19] | Ensure the final solvent concentration is consistent across all assay wells (including controls) and is kept low (typically ≤ 2%).[20] |
| Assay Conditions: MAO-B activity is sensitive to pH, temperature, and buffer composition.[19] | Standardize your protocol. Ensure the assay buffer is at the correct pH and temperature (e.g., 37°C) before starting the reaction.[21] |
| Enzyme Concentration: Using too high a concentration of the enzyme can lead to rapid substrate depletion and inaccurate IC₅₀ values.[12] | Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate over the desired time course. |
| Compound Instability/Solubility: The compound may be degrading in the assay buffer or precipitating out of solution.[12] | Prepare fresh dilutions of your compound for each experiment.[19] Visually inspect wells for precipitation and consider using a different solvent or adding a solubilizing agent if necessary. |
Problem 2: My inhibitor shows high potency in a biochemical assay but is inactive in cell-based models.
| Possible Cause | Suggested Solution |
| Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach the mitochondria, where MAO-B is located. | Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross the blood-brain barrier.[2] |
| Off-Target Effects: The compound may interact with other cellular targets, leading to toxicity or other effects that mask its MAO-B inhibition.[19] | Use a structurally similar but inactive analog of your compound as a negative control in cellular assays to distinguish between MAO-B-specific and off-target effects.[19] |
| Neuroprotective Properties Independent of MAO-B Inhibition: Some compounds have inherent neuroprotective qualities unrelated to their enzymatic inhibition.[19] | To confirm that the observed cellular effects are due to MAO-B inhibition, test whether the effects can be replicated by known, structurally different MAO-B inhibitors. |
Problem 3: I am observing poor selectivity for MAO-B over MAO-A.
| Possible Cause | Suggested Solution |
| Scaffold Lacks Selectivity Features: The core structure of the inhibitor may bind equally well to the active sites of both MAO-A and MAO-B. | Utilize computational docking to model your inhibitor in the active sites of both MAO-A (with Phe208) and MAO-B (with Ile199).[7] This can reveal steric clashes or favorable interactions to exploit. |
| Incorrect Pharmacophore: The functional groups on the inhibitor may not be optimally positioned to take advantage of the unique features of the MAO-B active site. | Redesign the molecule to incorporate features known to enhance MAO-B selectivity, such as moieties that interact favorably with the hydrophobic environment created by Ile199.[7][22] Consider synthesizing derivatives with different substituents to probe the SAR for selectivity. |
Quantitative Data Summary
The following tables summarize the inhibitory potency (IC₅₀) and selectivity index (SI) for a selection of MAO-B inhibitors. The SI is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B), with higher values indicating greater selectivity for MAO-B.
Table 1: Potency and Selectivity of Reference and Investigational MAO-B Inhibitors
| Compound | Type | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (SI) | Source(s) |
| Selegiline | Irreversible | 0.007 - 0.040 | >10 | >250 - 1428 | [1][15] |
| Rasagiline | Irreversible | 0.014 - 0.237 | >10 | >50 - 714 | [1][15] |
| Safinamide | Reversible | 0.08 | >10 | >125 | [13][15] |
| Compound 8a (Indole-based) | Competitive | 0.02 | >72.98 | >3649 | [15] |
| Compound 8b (Indole-based) | Competitive | 0.03 | >98.34 | >3278 | [15] |
| Compound A3 (Isatin-based) | Reversible | 0.003 | Not Reported | High Selectivity | [9] |
| ACH10 (Acylhydrazone) | Competitive | 0.14 | >10 | >71 | [2] |
| Sedanolide (Natural Phthalide) | Reversible | 0.103 | 66.4 | 645 | [17] |
Key Experimental Protocols
Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-B.[21] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorescent probe.[20]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
Test inhibitor and reference inhibitor (e.g., Selegiline)
-
MAO-B substrate (e.g., Tyramine)
-
High-sensitivity fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Black, flat-bottom 96-well plate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and a reference inhibitor in the assay buffer. A small amount of DMSO may be used to dissolve the compounds initially.[19]
-
Assay Plate Setup: Add the diluted test inhibitors, reference inhibitor, and a vehicle control (buffer with DMSO) to the wells of the 96-well plate.
-
Enzyme Pre-incubation: Add the MAO-B enzyme solution to each well. Incubate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[20][21]
-
Reaction Initiation: Prepare a "Substrate Solution" containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.[20] Add this solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence in a plate reader (e.g., λex = 535 nm / λem = 587 nm) in kinetic mode at 37°C for 30-60 minutes.[19][20]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.[19]
-
Protocol 2: Determining Inhibition Mechanism (Kinetic Studies)
To determine if an inhibitor is competitive, non-competitive, or mixed-type, enzyme kinetics are studied at varying substrate and inhibitor concentrations.[18]
Procedure:
-
Perform the MAO-B inhibition assay as described above.
-
Use several fixed concentrations of your inhibitor (e.g., one below and one above the IC₅₀).[18]
-
For each inhibitor concentration, vary the concentration of the MAO-B substrate.
-
Measure the initial reaction velocities (rates) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The inhibition constant (Kᵢ) can be calculated from these plots.[2]
Protocol 3: Assessing Inhibitor Reversibility (Dialysis Method)
This method determines if the inhibitor binds reversibly or irreversibly to the enzyme.[2][18]
Procedure:
-
Incubate the MAO-B enzyme with a high concentration of the test inhibitor for a set period (e.g., 30 minutes).
-
As a control, incubate the enzyme with the assay buffer alone.
-
Place the enzyme-inhibitor mixture and the control mixture into separate dialysis cassettes.
-
Dialyze both samples overnight against a large volume of assay buffer to remove any unbound inhibitor.
-
After dialysis, measure the remaining MAO-B activity in both the inhibitor-treated sample and the control sample using the standard assay protocol.
-
Interpretation:
Visualizations
Diagrams of Key Concepts and Workflows
Caption: General strategy for MAO-B inhibitor development.
Caption: MAO-B catalytic cycle and mechanism of inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods [mdpi.com]
- 4. Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of novel human monoamine oxidase B inhibitors based on a fragment in an X-ray crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Design of Novel MAO-B Inhibitors: A Review [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 15. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 17. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Optimizing reaction conditions for the amidation of 6-methoxybenzothiazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the amidation of 6-methoxybenzothiazole-2-carboxylic acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the amidation of 6-methoxybenzothiazole-2-carboxylic acid?
A1: The primary challenges stem from the electronic properties of the starting material. 6-Methoxybenzothiazole-2-carboxylic acid is a heteroaromatic carboxylic acid with a somewhat electron-deficient ring system, which can reduce its nucleophilicity and reactivity compared to simple aliphatic or benzoic acids. Key challenges include:
-
Low reaction yields: Incomplete conversion of the starting material is a frequent issue.
-
Sluggish reaction rates: The reaction may require extended periods to reach completion.
-
Side product formation: Depending on the coupling agent and conditions, side reactions can occur, complicating purification.
-
Poor solubility: The starting material or the product may have limited solubility in common organic solvents, affecting reaction kinetics and work-up.
Q2: Which coupling reagents are most effective for this amidation?
A2: Several classes of coupling reagents can be employed, with uronium/aminium and carbodiimide reagents being the most common.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are generally highly effective and lead to faster reaction rates.[1] HATU is often preferred for challenging couplings due to the formation of a more reactive OAt-active ester, which can enhance yields and minimize racemization if chiral amines are used.[1]
-
Carbodiimides (e.g., EDC, DIC): EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used, water-soluble carbodiimide. It is often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and suppress side reactions. A known protocol for a similar benzothiazole-2-carboxylic acid utilizes EDC·HCl with HOBt.
-
Phosphonium Salts (e.g., PyBOP): These are also effective but may require careful removal of byproducts.
Q3: What is the role of a base in this reaction, and which one should I choose?
A3: A non-nucleophilic organic base is crucial for the deprotonation of the carboxylic acid, facilitating its activation by the coupling reagent. The choice of base can significantly impact the reaction outcome.
-
N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base commonly used in peptide couplings. It is effective in promoting the reaction while minimizing side reactions.
-
Triethylamine (TEA): While widely used, TEA is more nucleophilic than DIPEA and can sometimes lead to side reactions.
-
N-Methylmorpholine (NMM): A weaker base that can be beneficial in reducing the risk of racemization in sensitive substrates.
Q4: How do I choose the appropriate solvent for the reaction?
A4: The ideal solvent should dissolve all reactants and reagents and be inert to the reaction conditions.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for many amidation reactions due to its high solvating power.
-
Dichloromethane (DCM): A less polar aprotic solvent that is also commonly used. A known procedure for the amidation of benzothiazole-2-carboxylic acid uses dry CH2Cl2.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A spot test on a TLC plate can indicate the consumption of the starting carboxylic acid. LC-MS is a more definitive method to track the formation of the desired product and identify any major side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective coupling reagent. 2. Insufficient activation of the carboxylic acid. 3. Low reactivity of the amine. 4. Presence of water in the reaction. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[1] 2. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. 3. Increase the reaction temperature (e.g., to 40-50 °C). Use a slight excess (1.1-1.2 equivalents) of the amine. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Multiple Spots on TLC / Impure Product | 1. Side reactions due to the coupling agent (e.g., N-acylurea formation with EDC, guanidinylation with HBTU/HATU). 2. Racemization (if a chiral amine is used). 3. Decomposition of starting materials or product. | 1. Add HOBt or HOAt when using carbodiimides. Avoid a large excess of uronium reagents. 2. Use a weaker base like NMM. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. |
| Difficulty in Product Purification | 1. Water-soluble byproducts from coupling reagents (e.g., urea from EDC). 2. Excess base (e.g., DIPEA) remaining. 3. Unreacted starting materials. | 1. Perform an aqueous workup with dilute acid (e.g., 1N HCl) and/or saturated sodium bicarbonate solution to remove byproducts and unreacted starting materials. 2. Wash the organic layer with dilute acid to remove residual amine base. 3. Utilize flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) for final purification. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Typical Base | Advantages | Disadvantages |
| HATU | None needed (contains HOAt) | DIPEA, NMM | High efficiency, fast reaction rates, low racemization.[1] | Higher cost, potential for guanidinylation side reaction with excess reagent. |
| HBTU | HOBt (optional) | DIPEA, NMM | Good efficiency, widely used. | Can cause guanidinylation of the amine, especially in slow reactions.[1] |
| EDC·HCl | HOBt, HOAt | DIPEA, TEA | Water-soluble byproducts are easily removed during aqueous workup. Cost-effective. | Can lead to N-acylurea side product formation. Generally slower than uronium salts. |
| PyBOP | None needed | DIPEA, NMM | Good for sterically hindered couplings, low racemization. | Phosphonium byproducts can be difficult to remove. |
Note: The relative performance is based on general observations in peptide and amide synthesis. Specific yields for 6-methoxybenzothiazole-2-carboxylic acid will be dependent on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: Amidation using HATU
-
Preparation: To a round-bottom flask under an inert atmosphere (N2 or Ar), add 6-methoxybenzothiazole-2-carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 - 1.2 eq.) and the amine (1.0 - 1.2 eq.) to the solution.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 - 3.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amidation using EDC/HOBt
-
Preparation: To a round-bottom flask, add 6-methoxybenzothiazole-2-carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and the amine (1.0 - 1.2 eq.).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise.
-
Base Addition: Add DIPEA or TEA (2.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Perform an aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the amidation of 6-methoxybenzothiazole-2-carboxylic acid.
Caption: Troubleshooting decision tree for low-yield amidation reactions.
Caption: General mechanism of coupling agent-mediated amidation.
References
Validation & Comparative
A Comparative Analysis of Benzothiazole-Based Compounds and Clinically Approved EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative benzothiazole-based compound with established, FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib. Due to the limited publicly available data on the specific EGFR inhibitory activity of 6-Methoxybenzothiazole-2-carboxamide, this guide utilizes data for a structurally related 2-aminobenzothiazole derivative as a proxy for comparative purposes. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering a comparative overview of inhibitor performance, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have become a cornerstone of targeted cancer therapy.[4] This guide compares a benzothiazole scaffold, a class of heterocyclic compounds with demonstrated anticancer properties, against four clinically significant EGFR inhibitors.
Comparative Performance of EGFR Inhibitors
The following tables summarize the in vitro efficacy of a representative 2-aminobenzothiazole derivative against established EGFR inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%. Lower IC50 values denote higher potency.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) |
| 2-Aminobenzothiazole Derivative (Compound 14) | EGFR | 0.173 |
| Gefitinib | EGFR (L858R mutant) | 0.00036 |
| Erlotinib | EGFR (L858R mutant) | 0.00025 |
| Afatinib | EGFR (WT) | 0.0005 |
| Osimertinib | EGFR (T790M/L858R mutant) | ~0.001 |
Note: Data for the 2-Aminobenzothiazole Derivative is sourced from a study on a series of related compounds.[5] Data for Gefitinib and Erlotinib is from a LanthaScreen® kinase assay.[6] Afatinib IC50 is for the wild-type EGFR.[2] Osimertinib's potency is noted to be in the low nanomolar range. The specific assay conditions can influence IC50 values.
Table 2: In Vitro Cell Proliferation Inhibitory Activity (IC50)
| Compound | Cell Line | IC50 (µM) |
| 2-Aminobenzothiazole Derivative (Compound 14) | A549 (NSCLC) | 0.315 |
| Gefitinib | PC9 (NSCLC, EGFR exon 19 deletion) | < 1 |
| Erlotinib | H292 (NSCLC) | Responsive (IC50 not specified) |
| Afatinib | Various EGFR-mutant NSCLC cell lines | Potent (specific IC50s vary) |
| Osimertinib | H1975 (NSCLC, L858R/T790M) | ~0.01 |
Note: Data for the 2-Aminobenzothiazole Derivative is from a study on a series of related compounds.[5] Gefitinib data is from a study on gefitinib-sensitive lung cancer cell lines.[7] Erlotinib responsiveness was determined by a chemoresponse assay.[8] Afatinib is known to be potent against various EGFR-mutated cell lines.[4] Osimertinib IC50 is for a cell line with a common resistance mutation.
Mechanism of Action
-
Gefitinib and Erlotinib are first-generation, reversible EGFR inhibitors that compete with ATP at the kinase domain.[7]
-
Afatinib is a second-generation, irreversible inhibitor that covalently binds to EGFR and other ErbB family members like HER2.[2][4] This irreversible binding can lead to a more sustained inhibition of signaling.
-
Osimertinib is a third-generation, irreversible inhibitor designed to be highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[9][10]
-
Benzothiazole derivatives are also believed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
EGFR Kinase Assay (Continuous-Read Format)
This protocol measures the inherent potency of compounds against purified EGFR kinase enzymes.
-
Materials:
-
Recombinant EGFR kinase (e.g., EGFR-WT, EGFR-T790M/L858R)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox)
-
Test compounds serially diluted in 50% DMSO
-
384-well, white, non-binding surface microtiter plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare 10X stocks of EGFR enzyme, 1.13X ATP, and Y12-Sox peptide substrate in the kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted test compounds or DMSO vehicle control to the respective wells.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.
-
Monitor the increase in fluorescence every 71 seconds for 30-120 minutes using a plate reader (e.g., λex360/λem485).
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of inhibitors on cancer cell proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., A549, PC9)
-
Complete cell culture medium
-
96-well plates
-
Test compounds serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This technique is used to measure the inhibition of EGFR autophosphorylation in cells.
-
Materials:
-
Cancer cell line of interest
-
Cell culture dishes
-
Test compounds
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, and a loading control like anti-β-Actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control to normalize the p-EGFR signal.
-
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Experimental Workflow for EGFR Inhibitor Screening.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afatinib - Wikipedia [en.wikipedia.org]
- 3. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [themednet.org]
- 10. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methoxybenzothiazole-2-carboxamide Analogues and Established MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel and Known Monoamine Oxidase B Inhibitors
This guide provides a detailed comparison of the efficacy of emerging 6-alkoxybenzothiazole-2-carboxamide derivatives, specifically potent 6-hydroxy analogues, against established monoamine oxidase B (MAO-B) inhibitors: Selegiline, Rasagiline, and Safinamide. The following sections present quantitative data on their inhibitory potency and selectivity, outline the experimental methodologies for these measurements, and visualize key biological and experimental pathways.
Data Presentation: Inhibitory Potency and Selectivity
The efficacy of MAO-B inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. Selectivity for MAO-B over its isoform, MAO-A, is another critical parameter, as off-target inhibition of MAO-A can lead to undesirable side effects. The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.
| Inhibitor | MAO-B IC50 (nM) | Source Organism | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 6-hydroxybenzothiazole-2-carboxamide Analogues | ||||
| Cyclohexylamide 40 | 11 | Not Specified | >100 | >9090 |
| Phenethylamide 30 | 41 | Not Specified | >100 | >2439 |
| Known MAO-B Inhibitors | ||||
| Selegiline | 11.25[1] | Rat Brain | Not Specified | Not Specified |
| Rasagiline | 14[2] | Human Brain | 0.7[2] | ~50[2] |
| Safinamide | 79[2] | Human Brain | 80[2] | ~1000[2] |
Note: Data for 6-hydroxybenzothiazole-2-carboxamide analogues are presented as a close proxy for the efficacy of 6-methoxybenzothiazole-2-carboxamide due to their structural similarity.
Experimental Protocols
The determination of IC50 values and selectivity for MAO-B inhibitors typically involves in vitro enzyme inhibition assays. Below is a generalized protocol based on common methodologies.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Recombinant human MAO-B or tissue homogenates (e.g., rat or human brain mitochondria) are used as the source of the enzyme.
-
Substrate: A suitable substrate for MAO-B, such as kynuramine or benzylamine, is prepared in an appropriate assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
2. Inhibitor Preparation:
-
The test compounds (6-alkoxybenzothiazole-2-carboxamides and known inhibitors) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions are prepared to obtain a range of inhibitor concentrations for testing.
3. Assay Procedure:
-
The MAO-B enzyme is pre-incubated with various concentrations of the inhibitor or vehicle (DMSO) for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
The reaction produces hydrogen peroxide (H₂O₂), which is then used in a secondary reaction. In the presence of horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red), H₂O₂ is converted to a highly fluorescent product (resorufin).
-
The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).
4. Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (vehicle-treated) samples.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
5. Selectivity Determination:
-
A similar assay is performed using MAO-A enzyme and a specific substrate for MAO-A (e.g., serotonin) to determine the IC50 value for MAO-A inhibition.
-
The selectivity index is then calculated by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
Mandatory Visualizations
Signaling Pathway of MAO-B Inhibition
Caption: Mechanism of MAO-B inhibition in a dopaminergic synapse.
Experimental Workflow for MAO-B Inhibition Assay
Caption: A typical experimental workflow for an in vitro MAO-B inhibition assay.
References
Validating the Anticancer Activity of 6-Methoxybenzothiazole-2-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of various 6-methoxybenzothiazole-2-carboxamide derivatives and related benzothiazole compounds. The data presented is compiled from multiple studies to aid in the evaluation of their therapeutic potential. Detailed experimental protocols for key assays and a visualization of a relevant signaling pathway are included to support further research and development.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted Methoxybenzamide Benzothiazole (41) | A549 (Lung) | 1.1 - 8.8 | [1][2] |
| HCT-116 (Colon) | 1.1 - 8.8 | [1][2] | |
| SW620 (Colon) | 1.1 - 8.8 | [1][2] | |
| SW480 (Colon) | 1.1 - 8.8 | [1][2] | |
| MDA-MB-468 (Breast) | 1.1 - 8.8 | [1][2] | |
| SKRB-3 (Breast) | 1.1 - 8.8 | [1][2] | |
| HeLa (Cervical) | 1.1 - 8.8 | [1][2] | |
| SKOV-3 (Ovarian) | 1.1 - 8.8 | [1][2] | |
| PC-3 (Prostate) | 1.1 - 8.8 | [1][2] | |
| BxPC-3 (Pancreatic) | 1.1 - 8.8 | [1][2] | |
| A431 (Skin) | 1.1 - 8.8 | [1][2] | |
| A375 (Melanoma) | 1.1 - 8.8 | [1][2] | |
| 2-aminobenzothiazole with 1,3,4-oxadiazole moiety (24) | C6 (Rat Glioma) | 4.63 ± 0.85 | [3] |
| A549 (Lung) | 39.33 ± 4.04 | [3] | |
| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) | HT-1376 (Bladder) | 26.51 | [4] |
| Thiazole/thiadiazole carboxamide derivative (51am) | A549 (Lung) | 0.83 | [5] |
| HT-29 (Colon) | 0.68 | [5] | |
| MDA-MB-231 (Breast) | 3.94 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualization
PI3K/Akt Signaling Pathway Inhibition by Benzothiazole Derivatives
Caption: PI3K/Akt signaling pathway and points of inhibition by benzothiazole derivatives.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for screening and validating the anticancer activity of novel compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 6-Methoxybenzothiazole-2-carboxamide against other kinases
Introduction: This guide provides a comparative analysis of the kinase selectivity of compounds structurally related to 6-Methoxybenzothiazole-2-carboxamide. Due to the limited publicly available kinase profiling data for this compound, this document utilizes GW5074, a well-characterized inhibitor with a related indolinone structure, as a representative example to illustrate cross-reactivity profiling against a panel of kinases. This information is intended for researchers, scientists, and drug development professionals to understand the selectivity of this class of compounds and the methodologies used to determine it.
Quantitative Selectivity Profile of a Representative Inhibitor: GW5074
GW5074 is a potent inhibitor of the serine/threonine kinase c-Raf, a key component of the MAPK/ERK signaling pathway.[1][2][3][4][5] Its selectivity has been assessed against a panel of other kinases, demonstrating a high degree of specificity for its primary target. The following table summarizes the inhibitory activity of GW5074 against its primary target and other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf | 9 | 1 |
| CDK1 | >1000 | >111 |
| CDK2 | >1000 | >111 |
| c-Src | >1000 | >111 |
| ERK2 | >1000 | >111 |
| MEK | >1000 | >111 |
| p38 MAP Kinase | >1000 | >111 |
| Tie2 | >1000 | >111 |
| VEGFR2 | >1000 | >111 |
| c-Fms | >1000 | >111 |
Data compiled from publicly available sources.[3] The IC50 values for kinases other than c-Raf are reported as greater than 1000 nM, indicating a high degree of selectivity.
Another benzothiazole-related compound, SMI-4a, a potent Pim-1 kinase inhibitor, also displays high selectivity. It inhibits Pim-1 with an IC50 of 17 nM and is moderately potent against Pim-2, but does not significantly inhibit a panel of other serine/threonine and tyrosine kinases.[6][7][8][9]
Signaling Pathway Context: The MAPK/ERK Cascade
GW5074 targets c-Raf within the well-characterized MAPK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The diagram below illustrates the central role of c-Raf in this pathway and the point of inhibition by GW5074.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sinobiological.com [sinobiological.com]
- 4. apexbt.com [apexbt.com]
- 5. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMI-4a, ATP-competitive Pim kinase inhibitor (CAS 438190-29-5) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 9. apexbt.com [apexbt.com]
A Comparative Guide to the Neuroprotective Effects of 6-Methoxybenzothiazole-2-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of various 6-methoxybenzothiazole-2-carboxamide analogs and related benzothiazole derivatives. The information is compiled from recent studies and is intended to assist researchers in identifying promising candidates for further investigation in the context of neurodegenerative diseases. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways.
Comparative Efficacy of Benzothiazole Analogs
The neuroprotective potential of several benzothiazole analogs has been evaluated through various in vitro assays. The following tables summarize the quantitative data from these studies, focusing on key performance indicators such as enzyme inhibition and cytoprotection.
Table 1: Monoamine Oxidase B (MAO-B) Inhibition by 6-Hydroxybenzothiazol-2-carboxamide Analogs
| Compound | Amide Substituent | IC50 (nM) for MAO-B Inhibition | Reference |
| 40 | Cyclohexylamide | 11 | [1][2][3] |
| 30 | Phenethylamide | 41 | [1][2][3] |
| 4f | (Structure not fully specified in abstract) | 40.3 ± 1.7 | [4] |
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
| Compound | Target Enzyme | IC50 (μM) | Reference |
| Analog-3 (Thiazolidinone-based) | AChE | 0.90 ± 0.20 | [5] |
| Analog-3 (Thiazolidinone-based) | BChE | 1.10 ± 0.40 | [5] |
| Donepezil (Standard Drug) | AChE | 4.20 ± 0.10 | [5] |
| Donepezil (Standard Drug) | BChE | 4.20 ± 0.10 | [5] |
| Compound 4f | AChE | 23.4 ± 1.1 nM | [4] |
Table 3: Neuroprotective Effects of Benzothiazole Analogs in a Hydrogen Peroxide (H₂O₂)-Induced Stress Model
| Compound | Cell Line | Key Finding | Reference |
| 6b, 6c, 6d | U87 MG | Enhanced neuronal cell viability and modulated catalase activity up to 90% | [6] |
Table 4: Neuroprotection Against α-Synuclein and Tau-Induced Toxicity
| Compound | Key Activities | Cell Line | Reference |
| Phenethylamide 30 | Multipotent inhibitor of MAO-B, α-synuclein, and tau aggregation. Showed no cytotoxicity and provided neuroprotection against α-synuclein and tau-induced toxicities. | SH-SY5Y | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols identified in the literature for assessing the neuroprotective effects of benzothiazole analogs.
In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is designed to assess the ability of compounds to protect neuronal cells from damage induced by oxidative stress, often mimicked by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or glioblastoma U87 MG cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal calf serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.[7]
-
Compound Pre-treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the test benzothiazole analogs for a specified period.
-
Induction of Oxidative Stress: Following pre-treatment, a neurotoxic agent such as 6-OHDA (e.g., 100 μM) or H₂O₂ is added to the cell culture to induce oxidative stress and cell death.[8]
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.
-
LDH Leakage: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified as an indicator of cytotoxicity.[8][9]
-
Mitochondrial Membrane Potential (MMP): Changes in MMP are measured using fluorescent dyes like rhodamine-123 to assess mitochondrial function.[8]
-
Intracellular Reactive Oxygen Species (ROS): ROS levels are quantified using fluorescent probes like DCFDA.[8]
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay determines the potency of compounds in inhibiting the activity of the MAO-B enzyme, which is implicated in the progression of neurodegenerative diseases.
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate for MAO-B is prepared.
-
Inhibition Assay: The test compounds are incubated with the MAO-B enzyme.
-
Activity Measurement: The enzymatic reaction is initiated by adding the substrate. The product formation is measured over time, often using a fluorometric method.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from a dose-response curve.
Protein Aggregation Inhibition Assays (α-Synuclein and Tau)
These assays evaluate the ability of compounds to prevent the aggregation of proteins that form pathological hallmarks in neurodegenerative diseases like Parkinson's and Alzheimer's.
-
Protein Preparation: Recombinant α-synuclein or tau protein is used.
-
Aggregation Induction: The protein is induced to aggregate in the presence or absence of the test compounds.
-
Monitoring Aggregation: Aggregation is monitored using techniques such as Thioflavin T (ThT) fluorescence, which detects the formation of amyloid fibrils.
-
Cellular Models: The neuroprotective effects against toxicities induced by α-synuclein and tau can be further validated in cellular models, such as SH-SY5Y neuroblastoma cells.[1][2][3]
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound analogs are often attributed to their interaction with specific signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for assessing neuroprotective effects.
Caption: Mechanism of neuroprotection via MAO-B inhibition.
Caption: Inhibition of pathological protein aggregation.
References
- 1. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 6-Alkoxybenzothiazole-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-alkoxybenzothiazole-2-carboxamides, with a primary focus on their potent and selective inhibition of Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. While comprehensive SAR studies across a wide range of 6-alkoxy substituents are limited, a significant body of research on 6-hydroxybenzothiazole-2-carboxamides provides a strong foundation for understanding the key structural requirements for biological activity. This guide synthesizes available data to offer insights for the rational design of novel therapeutic agents.
I. Comparative Analysis of Biological Activity
The primary biological activity associated with 6-alkoxybenzothiazole-2-carboxamides is the selective inhibition of MAO-B. The 6-hydroxy derivatives, in particular, have been extensively studied and demonstrate high potency. The substitution on the 2-carboxamide nitrogen plays a crucial role in modulating this activity.
Monoamine Oxidase B (MAO-B) Inhibition
The inhibitory activity of 6-hydroxybenzothiazole-2-carboxamides against human MAO-B (hMAO-B) is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency. The following table summarizes the hMAO-B inhibitory activity of a series of N-substituted 6-hydroxybenzothiazole-2-carboxamides.
| Compound ID | R Group (Substituent on Carboxamide Nitrogen) | hMAO-B IC₅₀ (nM)[1] |
| 1 | Cyclohexyl | 11 |
| 2 | Phenethyl | 41 |
| 3 | 3-Phenylpropyl | 29 |
| 4 | 4-Phenylbutyl | 140 |
| 5 | 2-(4-Fluorophenyl)ethyl | 32 |
| 6 | 2-(4-Chlorophenyl)ethyl | 37 |
| 7 | 2-(4-Methoxyphenyl)ethyl | 72 |
| 8 | Benzyl | >1000 |
| 9 | 3-Chlorobenzyl | >1000 |
| 10 | 4-Chlorobenzyl | >1000 |
Key SAR Insights for MAO-B Inhibition:
-
Nature of the Amide Substituent: The nature and size of the substituent on the amide nitrogen are critical for potent MAO-B inhibition.
-
Cycloalkyl and Aralkyl Groups: Cyclohexyl and phenethyl substituents at the R position (compounds 1 and 2 ) confer high potency.[1]
-
Linker Length: An ethylene linker between the amide nitrogen and a phenyl ring (phenethyl, compound 2 ) is optimal. Increasing the linker length to a propyl or butyl group (compounds 3 and 4 ) generally maintains or slightly decreases activity.[1]
-
Aromatic Substitution: Substitution on the phenyl ring of the phenethyl group is well-tolerated. Electron-withdrawing groups like fluorine and chlorine (compounds 5 and 6 ) maintain high potency. An electron-donating methoxy group (compound 7 ) results in a slight decrease in activity.[1]
-
Direct Aromatic Linkage: A direct linkage of a benzyl group to the amide nitrogen (compounds 8 , 9 , and 10 ) leads to a significant loss of inhibitory activity.[1]
-
6-Hydroxy Group: The 6-hydroxy group is a key feature for potent MAO-B inhibition, likely participating in hydrogen bonding interactions within the enzyme's active site.
Other Biological Activities
While the primary focus has been on MAO-B inhibition, some 6-alkoxybenzothiazole derivatives have been investigated for other therapeutic applications. A literature survey indicates that 6-methoxy, 6-ethoxy, and 6-isopropoxy substituted 2-aminobenzothiazoles exhibit antibacterial, anti-inflammatory, and analgesic properties.[2] However, detailed SAR studies with quantitative data for the 2-carboxamide derivatives in these therapeutic areas are less common in the available literature.
II. Experimental Protocols
Synthesis of 6-Hydroxybenzothiazole-2-carboxamides
A general synthetic route to 6-hydroxybenzothiazole-2-carboxamides involves a three-step process:[1]
-
Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate: This is achieved through a Michael addition of L-cysteine ethyl ester hydrochloride to p-benzoquinone, followed by oxidation and ring contraction.[1]
-
Alkaline Ester Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.[1]
-
Amide Coupling: The carboxylic acid is then coupled with a variety of primary amines using standard peptide coupling reagents to yield the final N-substituted 6-hydroxybenzothiazole-2-carboxamides.[1]
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available MAO-B inhibitor screening kits and published literature.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-B catalyzed oxidation of a substrate (e.g., kynuramine or benzylamine). A fluorescent probe reacts with H₂O₂ in the presence of a developer to produce a fluorescent product, which can be quantified.
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Developer (e.g., Horseradish Peroxidase)
-
Test compounds and a positive control inhibitor (e.g., Selegiline)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.
-
Enzyme and Compound Incubation: Add the MAO-B enzyme solution to each well of the microplate, followed by the addition of the test compounds or control solutions. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate solution (containing the substrate, fluorescent probe, and developer) to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode for at least 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Visualizations
Logical Relationship of SAR for MAO-B Inhibition
Caption: Key structural features influencing MAO-B inhibitory potency.
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Conclusion
The 6-alkoxybenzothiazole-2-carboxamide scaffold, particularly with a hydroxyl group at the 6-position, is a promising starting point for the development of potent and selective MAO-B inhibitors. The SAR is significantly influenced by the nature of the substituent on the 2-carboxamide nitrogen, with cycloalkyl and specific aralkyl moieties conferring the highest potency. Further exploration of a broader range of alkoxy substituents at the 6-position and evaluation against other biological targets could uncover novel therapeutic agents with diverse pharmacological profiles. The experimental protocols and SAR insights provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
The Promise of Benzothiazoles in Neuroprotection: A Comparative Look at MAO-B Inhibitors
An In-depth Comparison of 6-Methoxybenzothiazole-2-carboxamide Analogs with Established Therapeutics for Neurodegenerative Diseases
Researchers in the field of neuropharmacology are continually exploring novel molecular scaffolds to combat the progression of neurodegenerative diseases such as Parkinson's and Alzheimer's. One such scaffold, the benzothiazole core, has shown considerable promise. While direct in vivo validation of this compound in animal models is not yet available in published literature, extensive research into its close structural analogs, particularly 6-hydroxybenzothiazole-2-carboxamides, reveals a potent and selective inhibitory activity against monoamine oxidase B (MAO-B).[1][2][3] This positions them as promising candidates for neuroprotective therapies.
This guide provides a comparative analysis of the preclinical data available for 6-hydroxybenzothiazole-2-carboxamide derivatives against two established, clinically used MAO-B inhibitors: Selegiline and Rasagiline. By examining the available in vitro data for the novel compounds alongside the extensive in vivo data for the established drugs, we can project the potential therapeutic value and guide future research directions for this promising class of molecules.
Mechanism of Action: The Role of MAO-B Inhibition in Neuroprotection
Monoamine oxidase B is a key enzyme in the catabolism of dopamine in the brain.[4] In neurodegenerative disorders like Parkinson's disease, where dopaminergic neurons are progressively lost, inhibiting MAO-B can increase the synaptic availability of dopamine, thereby alleviating motor symptoms. Furthermore, the enzymatic activity of MAO-B produces reactive oxygen species (ROS), which contribute to oxidative stress and neuronal cell death.[4] By inhibiting MAO-B, these compounds not only provide symptomatic relief but may also slow the progression of the disease through their neuroprotective effects.[5][6]
Comparative Efficacy Data
While in vivo efficacy data for 6-hydroxybenzothiazole-2-carboxamide derivatives is still forthcoming, their high in vitro potency suggests a strong potential for neuroprotective effects. The following tables summarize the available in vitro data for these novel compounds and the established in vivo efficacy of Selegiline and Rasagiline in animal models of Parkinson's disease.
Table 1: In Vitro MAO-B Inhibitory Activity of 6-Hydroxybenzothiazole-2-carboxamide Derivatives
| Compound | MAO-B IC50 (nM) | Selectivity vs. MAO-A | Reference |
| Cyclohexylamide 40 | 11 | High | [7] |
| Phenethylamide 30 | 41 | High | [7] |
Note: Lower IC50 values indicate higher potency.
Table 2: In Vivo Efficacy of Selegiline in Animal Models of Parkinson's Disease
| Animal Model | Treatment Regimen | Key Findings | Reference |
| MPTP-induced parkinsonism in monkeys | Not specified | Prevented the development of parkinsonian symptoms. | [6] |
| Rodent 6-hydroxydopamine (6-OHDA) model | Not specified | Protective in rodent brain ischemia models. | [8] |
| MPP+ toxicity model | Not specified | Protects midbrain dopamine neurons from MPP+ toxicity. | [9] |
Table 3: In Vivo Efficacy of Rasagiline in Animal Models of Parkinson's Disease
| Animal Model | Treatment Regimen | Key Findings | Reference |
| 6-OHDA-induced lesion in rats | Daily for 6 weeks | Markedly increased the survival of dopaminergic neurons (+97% and +119% for two doses). Abolished motor stereotypies. | [10] |
| Spontaneously hypertensive rats (neuronal degeneration model) | 1 mg/kg/day for 3-4 months | Reduced neuronal cell death by up to 112% and prevented ventricular dilation. | [11] |
| Transgenic mouse model of Multiple System Atrophy (MSA) | 2.5 mg/kg for 4 weeks | Improved motor deficits and significantly reduced neuronal loss in multiple brain regions. | [12] |
Pharmacokinetic and Toxicity Profiles
The pharmacokinetic and toxicity profiles are critical for the translation of a promising compound into a clinical candidate. While these data are not yet available for the 6-hydroxybenzothiazole-2-carboxamide derivatives, the profiles of Selegiline and Rasagiline provide a benchmark for comparison.
Table 4: Comparative Pharmacokinetic and Toxicity Profile
| Parameter | Selegiline | Rasagiline |
| Bioavailability (Oral) | ~10% | Not specified, but preclinical studies show it is more potent than selegiline in vivo.[4] |
| Metabolism | Extensively metabolized in the liver to desmethylselegiline, levoamphetamine, and levomethamphetamine.[13][14] | Metabolized to aminoindan. Not metabolized to amphetamine-like substances.[6] |
| Half-life | ~1.5 hours (single dose), increases with multiple doses.[15] | Not specified in provided abstracts. |
| Key Toxicities / Adverse Effects | Hypertensive crisis with tyramine-rich foods (at higher, non-selective doses), orthostatic hypotension, hallucinations, serotonin syndrome.[16] | Generally well-tolerated. Lacks the undesirable pressor effects of the “cheese” reaction at therapeutic doses.[6][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in the in vivo studies of the comparator drugs.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease (for Rasagiline study): Sprague-Dawley rats received a unilateral injection of 6-OHDA into the striatum to induce a lesion of the nigrostriatal pathway, mimicking the dopamine depletion seen in Parkinson's disease. Following the lesion, rats were treated daily for six weeks with either Rasagiline or a saline control. Efficacy was assessed by quantifying the survival of dopaminergic neurons in the substantia nigra and by observing motor behaviors.[10]
Spontaneously Hypertensive Rat (SHR) Model of Neuronal Degeneration (for Rasagiline study): One-month-old SHRs, which exhibit age-related neuronal degeneration, were treated daily for 3-4 months with Rasagiline, other antihypertensive drugs, or saline. The neuroprotective effect was evaluated by counting vasopressin-immunopositive cells in the paraventricular nucleus of the hypothalamus and measuring the area of the third ventricle.[11]
Transgenic Mouse Model of Multiple System Atrophy (MSA) (for Rasagiline study): (PLP)-alpha-synuclein transgenic mice, which model the glial cytoplasmic inclusion pathology of MSA, were subjected to 3-nitropropionic acid intoxication to induce neurodegeneration. These mice were then treated with two different doses of Rasagiline or a placebo for four weeks. The therapeutic effect was determined through motor behavioral tests (pole test, stride length) and neuropathological analysis of neuronal loss in various brain regions.[12]
Future Directions and Conclusion
The in vitro data for 6-hydroxybenzothiazole-2-carboxamide derivatives are highly encouraging, demonstrating potent and selective MAO-B inhibition.[7] These compounds represent a promising new chemical class for the development of neuroprotective agents. However, to advance these findings toward clinical application, comprehensive in vivo validation is the critical next step.
Future studies should focus on:
-
Efficacy in established animal models of Parkinson's disease: Utilizing models such as the 6-OHDA and MPTP models to assess the ability of these compounds to protect dopaminergic neurons and improve motor function.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates to assess their drug-like properties.
-
Safety and toxicology studies: Establishing a comprehensive safety profile to identify any potential adverse effects.
References
- 1. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]
- 2. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monoamine oxidase-B (MAO-B) inhibitors: implications for disease-modification in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy, safety, and patient preference of monoamine oxidase B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of MAO-B inhibitors on MPP+ toxicity in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of rasagiline, a monoamine oxidase-B inhibitor, on spontaneous cell degeneration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rasagiline is neuroprotective in a transgenic model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 14. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 6-Methoxybenzothiazole-2-carboxamide
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a detailed head-to-head comparison of two distinct synthetic routes for 6-Methoxybenzothiazole-2-carboxamide, a key scaffold in medicinal chemistry. The comparison focuses on reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols.
Comparative Analysis of Synthesis Routes
The two primary routes for the synthesis of this compound are outlined below. Route 1 commences from 1,4-benzoquinone and proceeds through a key ester intermediate, while Route 2 begins with the readily available p-anisidine and involves a Sandmeyer reaction as a crucial step.
| Parameter | Route 1: From 1,4-Benzoquinone | Route 2: From p-Anisidine |
| Starting Materials | 1,4-Benzoquinone, L-Cysteine Ethyl Ester | p-Anisidine, Ammonium Thiocyanate |
| Key Intermediates | Ethyl 6-hydroxybenzothiazole-2-carboxylate, Ethyl 6-methoxybenzothiazole-2-carboxylate | 2-Amino-6-methoxybenzothiazole, 2-Bromo-6-methoxybenzothiazole, 2-Cyano-6-methoxybenzothiazole |
| Overall Number of Steps | 4 | 4 |
| Key Reactions | Thioether formation, Oxidative cyclization, Methylation, Amidation | Thiocyanation/Cyclization, Sandmeyer reaction (Bromination), Cyanation, Partial hydrolysis |
| Reported Overall Yield | Not explicitly reported for the final carboxamide, but a related synthesis of 2-cyano-6-methoxybenzothiazole has a 42% overall yield.[1] | Approximately 50-60% (Estimated based on reported yields of individual steps) |
| Advantages | Utilizes readily available starting materials. | Potentially higher overall yield. |
| Disadvantages | The initial steps involve handling of quinone, which can be reactive. The overall yield for the carboxamide is not explicitly documented. | Involves the use of bromine and cyanide salts, which require careful handling. The final hydrolysis step needs to be carefully controlled to avoid formation of the carboxylic acid. |
Experimental Protocols
Route 1: Synthesis from 1,4-Benzoquinone
This route is adapted from the work of A. C. T. da Costa et al.
Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride
-
To a solution of 1,4-benzoquinone in a suitable solvent, L-cysteine ethyl ester is added.
-
The reaction mixture is stirred at room temperature to facilitate the thioether formation.
-
The product is isolated as the hydrochloride salt.
Step 2: Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate
-
The product from Step 1 is subjected to oxidative cyclization using an oxidizing agent such as potassium ferricyanide (K3Fe(CN)6) in an aqueous methanolic or ethanolic solution of sodium hydroxide.[1]
-
The reaction is typically carried out at room temperature.[1]
-
Acidification with 1 N HCl yields the desired product.[1]
Step 3: Synthesis of Ethyl 6-methoxybenzothiazole-2-carboxylate
-
The ethyl 6-hydroxybenzothiazole-2-carboxylate is methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF.
-
The reaction mixture is typically heated to ensure complete reaction.
Step 4: Synthesis of this compound
-
A solution of ethyl 6-methoxybenzothiazole-2-carboxylate (1.100 g, 4.641 mmol) in ethanol (50 mL) is treated with concentrated aqueous ammonia (20 mL).[1]
-
The mixture is refluxed for 5 hours.[1]
-
The reaction progress is monitored by TLC (dichloromethane/methanol, 95/5).[1]
-
Upon completion, the reaction mixture is evaporated under vacuum to yield the final product.[1]
Route 2: Synthesis from p-Anisidine
This route is a combination of procedures described by Juber et al. and Toya et al.
Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole
-
A solution of p-anisidine (0.085 mol) in glacial acetic acid (40 ml) is added to a solution of ammonium thiocyanate (0.308 mol) in glacial acetic acid (75 ml).
-
The mixture is cooled to 0°C.
-
A solution of bromine (6.5 ml) in glacial acetic acid (30 ml) is added dropwise over 30 minutes with constant stirring.
-
The reaction mixture is stirred for an additional period to ensure complete cyclization.
-
The product is isolated by pouring the reaction mixture into water and neutralizing with a base.
Step 2: Synthesis of 2-Bromo-6-methoxybenzothiazole
-
This step follows a Sandmeyer-type reaction. 2-Amino-6-methoxybenzothiazole is diazotized using a nitrite source (e.g., isoamyl nitrite or sodium nitrite in acidic media).
-
The resulting diazonium salt is then treated with a copper(II) bromide solution.
-
The reaction yields 2-bromo-6-methoxybenzothiazole. A reported yield for this step is 79.3%.
Step 3: Synthesis of 2-Cyano-6-methoxybenzothiazole
-
The 2-bromo-6-methoxybenzothiazole is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO.
-
The reaction is heated to facilitate the nucleophilic substitution of the bromide with the cyanide group.
-
A reported yield for the cyanation of the bromo-intermediate is 70.4%.
Step 4: Synthesis of this compound
-
The 2-cyano-6-methoxybenzothiazole is subjected to controlled partial hydrolysis.
-
In a round bottom flask, 1 mmol of 2-cyano-6-methoxybenzothiazole is dissolved in ethanol (12 mL).
-
A 4% (m/v) aqueous solution of sodium hydroxide (4 mL) is added.
-
The mixture is heated to reflux, and the reaction is monitored by TLC to follow the disappearance of the nitrile and the appearance of the amide.
-
Upon completion, the reaction mixture is cooled and neutralized with dilute HCl to a pH of 7.
-
The product is then isolated by filtration or extraction.
Synthesis Route Diagrams
Caption: Comparative schematic of two synthesis routes for this compound.
References
Benchmarking the Antibacterial Spectrum of 6-Methoxybenzothiazole-2-carboxamide against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antibacterial spectrum of 6-Methoxybenzothiazole-2-carboxamide against established standard antibiotics. Due to the limited availability of direct experimental data for this compound, this guide synthesizes findings from studies on structurally related benzothiazole derivatives to project a potential efficacy profile. The information is intended to provide a foundation for further research and development of this compound class.
Comparative Antibacterial Spectrum
The antibacterial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for various benzothiazole derivatives against common Gram-positive and Gram-negative bacteria, compared with standard antibiotics.
Note: Data for this compound is not directly available in the reviewed literature. The data presented for benzothiazole derivatives is sourced from various studies to provide a representative outlook.
Table 1: Antibacterial Activity (MIC in µg/mL) against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Enterococcus faecalis |
| Benzothiazole Derivatives | ||
| Compound 3e (a dialkyne substituted 2-aminobenzothiazole derivative)[1] | 3.12 | 3.12 |
| Compound 159 (a benzothiazole-thiophene derivative)[2] | 6.25 | - |
| Compound A07 (a benzothiazole derivative bearing an amide moiety)[3][4] | 15.6 | - |
| Standard Antibiotics | ||
| Ciprofloxacin[1][2] | 6.25 | - |
| Ampicillin[2] | >64 | - |
| Vancomycin[5] | MIC≤2 (S. aureus) | 15-16 |
Table 2: Antibacterial Activity (MIC in µg/mL) against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Salmonella typhi |
| Benzothiazole Derivatives | ||||
| Compound 3e[1] | 3.12 | 3.12 | 3.12 | 3.12 |
| Compound 41c (a benzothiazole clubbed isatin derivative)[2] | 3.1 | 6.2 | - | - |
| Compound A07[3][4] | 7.81 | - | 3.91 | 15.6 |
| Standard Antibiotics | ||||
| Ciprofloxacin[1][2] | 12.5 | 12.5 | - | - |
| Ampicillin[2] | - | - | - | - |
| Ceftriaxone[5] | ≥26 | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the antibacterial spectrum of a compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (e.g., this compound)
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Antimicrobial Agents: Prepare a two-fold serial dilution of the test compound and standard antibiotics in CAMHB in the 96-well microtiter plates.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
Disk Diffusion Assay (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antimicrobial agent.
Materials:
-
Test compound-impregnated disks
-
Standard antibiotic disks
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Calipers
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Disks: Aseptically place the antimicrobial-impregnated disks on the surface of the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zones of complete inhibition in millimeters. Interpret the results (susceptible, intermediate, or resistant) based on CLSI guidelines.[5]
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for MIC and Disk Diffusion Assays.
Potential Mechanism of Action: DNA Gyrase Inhibition
Benzothiazole derivatives have been reported to exert their antibacterial effects by inhibiting various essential bacterial enzymes, including DNA gyrase.[2][10] DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication.
References
- 1. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Methoxybenzothiazole-2-carboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxybenzothiazole-2-carboxamide (CAS No. 946-12-3), ensuring compliance with safety standards and regulatory requirements.
Immediate Safety Considerations
Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in regular trash.[3][4][5]
Waste Segregation and Collection
-
Designated Waste Container: Establish a dedicated, properly labeled, and sealed container specifically for this compound waste.[1][6] The container must be made of a material compatible with the chemical.
-
Waste Stream Purity: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[1][6]
-
Collection of Contaminated Materials: All materials contaminated with this compound, such as unused product, reaction byproducts, pipette tips, gloves, and weighing papers, must be collected in the designated hazardous waste container.[1]
Container Labeling
Proper labeling is critical for safe handling and disposal. The waste container must be clearly marked with the following information:[1][6]
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The CAS Number: "946-12-3"
-
Appropriate hazard symbols (e.g., toxic, irritant) as a precautionary measure.
-
The approximate quantity of waste in the container.
Storage of Chemical Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][5][7]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.
-
Container Integrity: Keep the waste container closed at all times except when adding waste.[3][5][7]
Final Disposal Arrangements
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Provide Information: Be prepared to provide the complete chemical name and any available safety information to the disposal service.
Quantitative Data Summary
In the absence of a specific SDS for this compound, quantitative disposal limits are not available. However, general guidelines for laboratory hazardous waste accumulation apply.
| Parameter | Guideline |
| Maximum Satellite Accumulation Area Volume | A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic waste, this is limited to one quart of liquid or one kilogram of solid.[7] |
| Storage Time Limit | Labeled containers may remain in a satellite accumulation area for up to one year, provided accumulation limits are not exceeded.[5] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of 6-Methoxybenzothiazole-2-carboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 6-Methoxybenzothiazole-2-carboxamide, a compound requiring careful management in the laboratory. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised when handling the pure compound or concentrated solutions. Inspect gloves for any tears or punctures before use. |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A buttoned, long-sleeved lab coat should be worn at all times. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation:
-
Designate a specific work area, such as a chemical fume hood or a glove box, for handling the compound.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatulas, vials, and solvents.
-
Don the appropriate PPE as detailed in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne powders.
-
Use appropriate tools (e.g., spatulas) to handle the powder, avoiding scooping that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the pre-weighed solid slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous waste.
-
Decontaminate all equipment that came into contact with the compound.
-
Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after removing gloves.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The recommended method for the disposal of benzothiazole derivatives is incineration by a licensed hazardous waste disposal facility.[4][5]
-
Waste Segregation:
-
All materials that have come into contact with this compound, including excess compound, contaminated PPE (gloves, disposable lab coats), weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
-
Container Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
-
Arranging for Disposal:
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
